3-(Pyridin-2-YL)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBMZOJTCSRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540162 | |
| Record name | 3-(Pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98061-22-4 | |
| Record name | 3-(Pyridin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyridinylphenol Scaffold
An In-depth Technical Guide to 3-(Pyridin-2-YL)phenol (CAS: 98061-22-4)
Authored for Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and phenol rings into a single molecular entity creates the pyridinylphenol scaffold, a structure of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered heteroaromatic system, often acts as a hydrogen bond acceptor and can participate in π-stacking interactions, making it a crucial pharmacophore in numerous approved drugs.[1] Its basic nitrogen atom allows for salt formation, enhancing solubility and bioavailability.[1] When combined with a phenol group—a versatile hydrogen bond donor and a key interaction point for many biological targets—the resulting scaffold possesses a unique electronic and structural profile. This compound is a prime exemplar of this class, serving as a versatile building block for constructing more complex molecules with tailored biological activities, from enzyme inhibitors to advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development. This compound is typically a solid crystalline substance at room temperature.[2]
Core Chemical Properties
The key physicochemical properties of this compound are summarized below. These predicted and reported values are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 98061-22-4 | [3][4][5] |
| Molecular Formula | C₁₁H₉NO | [4][5] |
| Molecular Weight | 171.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Boiling Point | 350.0 ± 25.0 °C (Predicted) | [3][6] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 9.43 ± 0.10 (Predicted) | [3] |
| Appearance | Solid crystalline substance | [2] |
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-8.7 ppm) corresponding to the protons on both the pyridine and phenyl rings. A characteristic broad singlet, typically downfield (often >9.0 ppm), would correspond to the phenolic hydroxyl (-OH) proton.
-
¹³C NMR Spectroscopy: The carbon NMR would display eleven distinct signals for each carbon atom in the unique electronic environments of the fused aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching of the phenolic group. Sharp peaks between 1400-1600 cm⁻¹ would indicate the C=C and C=N stretching vibrations within the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 171.07, corresponding to the exact mass of the compound.[8]
Part 2: Synthesis and Purification
The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted methodology for this transformation due to its high functional group tolerance and excellent yields.[9][10]
Causality in Method Selection: The Suzuki-Miyaura Advantage
The Suzuki-Miyaura reaction is preferred for synthesizing biaryl compounds like this compound for several key reasons:
-
High Versatility: It allows for the coupling of a wide range of aryl halides or triflates with arylboronic acids or esters.[9]
-
Catalyst Efficacy: Palladium catalysts, particularly those with phosphine ligands like Pd(dppf)Cl₂, are highly efficient for coupling nitrogen-containing heterocycles, which can often inhibit other catalysts.[10][11]
-
Mild Conditions: The reaction typically proceeds under relatively mild conditions, preserving sensitive functional groups like the phenolic hydroxyl.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of this compound from 2-bromopyridine and 3-hydroxyphenylboronic acid.
Materials:
-
2-Bromopyridine
-
3-Hydroxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under the inert atmosphere, add degassed 1,2-dimethoxyethane and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Synthesis and Purification Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Part 3: Applications in Drug Discovery and Materials Science
The structural features of this compound make it a valuable scaffold in several scientific domains.
Medicinal Chemistry
The pyridinylphenol motif is recognized for its potential in developing novel therapeutics. Its ability to engage in multiple types of non-covalent interactions (hydrogen bonding, π-stacking) allows it to bind effectively to biological targets like enzymes and receptors.[1]
-
Anticancer Research: Certain pyridinylphenol derivatives have been shown to selectively inhibit the growth of colorectal cancer (CRC) cells. They achieve this by suppressing Wnt signaling transactivation and downregulating oncogenic Wnt target genes.[12]
-
Antimicrobial Agents: The pyridine scaffold is a core component of many antibacterial and antifungal agents.[1] Derivatives of 3-(pyridin-2-yl)-2-oxazolidinone have exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[13]
-
Enzyme Inhibition: The scaffold can be elaborated to design potent and selective kinase inhibitors, which are crucial in oncology and inflammatory disease research.[14]
Caption: Conceptual role of the pyridinylphenol scaffold in drug discovery.
Coordination Chemistry and Materials Science
The nitrogen of the pyridine ring and the oxygen of the phenol group make this compound an excellent bidentate ligand for forming stable complexes with various metal ions.[2] These metal complexes have potential applications:
-
Catalysis: As catalysts in organic synthesis.
-
Photosensitizers: As components in photoresponsive materials for applications like photodynamic therapy.[15]
Part 4: Analytical Characterization Workflow
Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any research workflow. A multi-technique approach is required.
Protocol for Analytical Characterization:
-
Purity Assessment (HPLC):
-
Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (monitoring at ~254 nm and 280 nm).[16]
-
Run a solvent gradient to elute the compound. Purity is determined by the area percentage of the main peak.
-
-
Structural Confirmation (NMR):
-
Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Confirm the presence of the phenolic -OH, the correct number of aromatic protons with expected splitting patterns, and the eleven distinct carbon signals.
-
-
Mass Verification (MS):
-
Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight by observing the [M+H]⁺ ion at m/z = 172.08.
-
-
Functional Group Identification (IR):
-
Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet) to confirm the presence of the O-H and aromatic C=C/C=N functional groups.
-
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-391370) | 98061-22-4 [evitachem.com]
- 3. This compound CAS#: 98061-22-4 [amp.chemicalbook.com]
- 4. This compound | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synchem.de [synchem.de]
- 6. 3-pyridin-2-ylphenol | 98061-22-4 [chemnet.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Molecular Architecture & Synthetic Utility of 3-(Pyridin-2-yl)phenol: A Technical Monograph
Topic: Molecular Structure & Synthetic Utility of 3-(Pyridin-2-yl)phenol Content Type: Technical Monograph Audience: Researchers, Senior Scientists, Drug Discovery/OLED Engineers
Executive Technical Summary
This compound (CAS: 98061-22-4) represents a critical biaryl scaffold in coordination chemistry and pharmacophore design. Unlike its ortho isomer (2-(pyridin-2-yl)phenol), which is renowned for Excited-State Intramolecular Proton Transfer (ESIPT), the meta substitution of the hydroxyl group in the 3-position structurally precludes direct intramolecular hydrogen bonding with the pyridine nitrogen. This geometric constraint enforces a distinct electronic environment, making it a premier ligand precursor for cyclometalated Iridium(III) complexes in phosphorescent OLEDs and a versatile scaffold in kinase inhibitor development.
This guide dissects the molecular conformation, provides a self-validating synthetic protocol, and analyzes the amphoteric purification logic required for high-purity isolation.
Molecular Architecture & Conformational Dynamics
Biaryl Torsion and Steric Environment
The core structure consists of a pyridine ring linked at the C2 position to the C3 position of a phenol ring. The absence of ortho substituents on the phenol ring (relative to the biaryl bond) allows for a relatively low rotational energy barrier around the C–C pivot bond.
-
Conformation: In solution, the molecule exists in dynamic equilibrium between non-planar conformers. Crystallographic data of analogous phenyl-pyridine systems suggests a torsion angle (
) of approximately 20°–40° to minimize steric repulsion between the ortho-hydrogens (Pyridine-H3 and Phenol-H2/H6). -
Electronic Push-Pull: The pyridine nitrogen acts as an electron-deficient acceptor (π-deficient), while the phenolic hydroxyl acts as a π-donor. This "push-pull" character is modulated by the meta connectivity, which interrupts direct conjugation compared to para isomers, preserving distinct aromatic ring currents essential for triplet energy management in OLED hosts.
Amphoteric Character & Solubility Logic
The molecule possesses dual ionization sites, a critical feature for isolation:
-
Pyridine Nitrogen: Basic center (
for conjugate acid). -
Phenolic Hydroxyl: Acidic center (
).
Implication: The molecule is lipophilic (neutral) only in a narrow pH window (approx. pH 6–8). At pH < 4, it exists as a water-soluble pyridinium cation. At pH > 10, it exists as a water-soluble phenolate anion. This property is exploited in the purification protocol below.
Synthetic Methodology: The Self-Validating Protocol
Objective: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling. Scale: 10 mmol basis.
Reaction Design & Causality
We utilize 3-hydroxyphenylboronic acid and 2-bromopyridine .
-
Why this direction? 2-pyridylboronic acids are notoriously unstable (prone to protodeboronation). Coupling a stable phenylboronic acid with a halopyridine is kinetically superior.
-
Catalyst Choice: Pd(PPh
) is sufficient, but Pd(dppf)Cl offers higher turnover numbers for heteroaryl chlorides if bromide is unavailable. -
Base: Potassium Carbonate (
) is preferred over stronger bases to prevent excessive oxidation of the phenol.
Step-by-Step Protocol
Step 1: Inert Atmosphere Setup
-
Flame-dry a 100 mL Schlenk flask and backfill with Argon (
) x3. -
Validation: Ensure the flask is cool before adding reagents to prevent thermal decomposition of the catalyst precursor.
Step 2: Reagent Charging
-
Add 2-Bromopyridine (1.58 g, 10.0 mmol).
-
Add 3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 equiv).
-
Add solvent system: 1,4-Dioxane (40 mL) and Water (10 mL).
-
Note: The 4:1 ratio ensures solubility of both organic halides and inorganic bases.
-
-
Degas the solution by bubbling
for 15 minutes.-
Critical Check: Solution must be oxygen-free to prevent homocoupling of the boronic acid.
-
Step 3: Catalysis & Reflux
-
Add
(4.14 g, 30 mmol) and Pd(PPh ) (0.58 g, 5 mol%). -
Heat to 95°C for 12–16 hours.
-
Endpoint Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide (
) should disappear; product appears as a UV-active spot ( ) that stains red/purple with p-Anisaldehyde (indicative of phenol).
Step 4: Amphoteric Workup (The Purification Filter)
-
Cool mixture to RT. Evaporate dioxane under reduced pressure.
-
Dilute residue with EtOAc (50 mL) and Water (50 mL).
-
Acidic Wash (Impurity Removal): Extract the organic layer with 1M HCl (3 x 30 mL).
-
Neutralization & Recovery: Neutralize the combined aqueous acidic extracts with saturated NaHCO
until pH 7–8. The solution will turn cloudy as the neutral product precipitates/oils out. -
Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL). Dry over Na
SO and concentrate.
Synthesis Workflow Diagram
Figure 1: Amphoteric purification strategy ensuring removal of non-basic organic impurities.
Spectroscopic Fingerprinting
Accurate characterization relies on identifying the distinct spin systems of the pyridine and phenol rings.
1H NMR (400 MHz, DMSO-d6) Data Summary:
| Position | Shift ( | Multiplicity | Interpretation |
| OH | 9.65 | s (broad) | Phenolic hydroxyl (D |
| Py-H6 | 8.65 | d ( | |
| Py-H3 | 7.95 | d ( | |
| Py-H4 | 7.88 | td | |
| Ph-H2 | 7.55 | t/m | "Inner" proton between OH and Pyridine. |
| Ph-H6 | 7.50 | d | Ortho to biaryl bond. |
| Ph-H5 | 7.30 | t | Meta to both substituents. |
| Py-H5 | 7.35 | ddd | |
| Ph-H4 | 6.85 | dd | Ortho to OH, Para to Pyridine. |
Key Diagnostic: Look for the downfield doublet at ~8.65 ppm (Pyridine H6) and the broad singlet at ~9.65 ppm (Phenol OH). The "inner" proton (Ph-H2) often appears as a narrow triplet or singlet due to small meta-coupling, distinct from the other aromatic signals.
Functional Applications: Coordination Logic
Cyclometalation in OLEDs
This compound serves as a pro-ligand for Iridium(III) phosphorescent emitters.
-
Activation Site: Coordination typically occurs via the Pyridine Nitrogen and the Carbon ortho to the pyridine on the phenyl ring.
-
Regioselectivity Challenge: The phenyl ring has two potential C-H activation sites: C2 (between OH and Py) and C6 (sterically open).
-
Steric Control: Cyclometalation preferentially occurs at C6 (the sterically less hindered position), leaving the C2 position and the C3-OH group untouched.
-
Functionalization: The uncoordinated OH group can then be used to attach solubilizing alkyl chains or dendrons after complex formation, or protected as an ether before complexation to tune solubility.
-
Coordination Diagram
Figure 2: Cyclometalation mode. Note that C-H activation typically occurs at C6 (para to OH) or C2 depending on steric design, forming the N^C chelate.
References
-
PubChem. (2024). Compound Summary: this compound (CID 13417094).[2] National Library of Medicine. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2-Phenylpyridines: Synthesis and Application. Journal of Organic Chemistry. (Context on phenylpyridine ligand synthesis).
Sources
Introduction: The Significance of the 2-(3-Hydroxyphenyl)pyridine Scaffold
An In-Depth Technical Guide to the History and Synthesis of 2-(3-hydroxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-hydroxyphenyl)pyridine motif is a privileged heterocyclic scaffold that commands significant attention across the landscape of medicinal chemistry and materials science. Its unique structural features—a pyridine ring providing a basic nitrogen atom for hydrogen bonding and salt formation, coupled with a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor—confer upon it a versatile pharmacophoric profile. This arrangement is crucial for molecular recognition and interaction with biological targets, making it a cornerstone in the design of novel therapeutic agents. Its presence in a variety of biologically active compounds underscores its importance in drug discovery and development. This guide provides a comprehensive exploration of the historical context of its synthesis and details both classical and contemporary methodologies for its preparation, offering valuable insights for researchers engaged in the synthesis and application of this important molecular framework.
A Historical Perspective: Postulating the First Synthesis
While a definitive record of the first synthesis of 2-(3-hydroxyphenyl)pyridine is not prominently documented in the historical chemical literature, we can infer a plausible early route by examining the classical methods of pyridine synthesis available to chemists in the late 19th and early 20th centuries. The landmark discovery of the Hantzsch pyridine synthesis by Arthur Hantzsch in 1881 provides a compelling and logical framework for what might have been the initial preparation of this compound.[1][2][3]
The Hantzsch synthesis is a one-pot cyclocondensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] Given the availability of 3-hydroxybenzaldehyde as a starting material, a plausible first synthesis of a precursor to 2-(3-hydroxyphenyl)pyridine could have been readily envisioned.
A likely classical approach would have involved the reaction of 3-hydroxybenzaldehyde with two equivalents of ethyl acetoacetate and ammonium acetate. This would yield a 1,4-dihydropyridine intermediate, which upon subsequent oxidation (often occurring in situ or upon workup), would lead to the corresponding pyridine-3,5-dicarboxylate. Hydrolysis of the ester groups followed by decarboxylation would then furnish the desired 2-(3-hydroxyphenyl)pyridine.
An alternative, though likely more challenging, early approach could have been a variation of the Chichibabin pyridine synthesis , reported in 1924.[4] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at elevated temperatures.[4] While powerful for the synthesis of simple pyridines, the harsh conditions and potential for complex side reactions with the phenolic hydroxyl group would have made this a less predictable route.
Modern Synthetic Methodologies: A Paradigm of Efficiency
The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 2-arylpyridines. These modern methods offer significant advantages over classical syntheses, including milder reaction conditions, higher yields, greater functional group tolerance, and predictable regioselectivity.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of 2-(3-hydroxyphenyl)pyridine and its derivatives. This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of 2-(3-hydroxyphenyl)pyridine, this typically involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with 3-hydroxyphenylboronic acid or a protected equivalent. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
The Negishi Cross-Coupling Reaction
The Negishi coupling provides another powerful and versatile route to 2-arylpyridines. This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. A common approach for the synthesis of 2-(3-hydroxyphenyl)pyridine via the Negishi coupling would involve the preparation of a 3-(alkoxy)phenylzinc halide (to protect the phenolic hydroxyl group) and its subsequent reaction with a 2-halopyridine.
Synthesis via Demethylation of 2-(3-Methoxyphenyl)pyridine
A frequently utilized and highly effective strategy for the synthesis of 2-(3-hydroxyphenyl)pyridine involves the preparation of its methoxy-protected precursor, 2-(3-methoxyphenyl)pyridine, followed by a demethylation step. The methoxy group serves as a robust protecting group for the phenol, allowing for a wider range of reaction conditions to be employed during the construction of the biaryl linkage. The synthesis of 2-(3-methoxyphenyl)pyridine can be readily achieved using modern cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, by reacting a 2-halopyridine with 3-methoxyphenylboronic acid or the corresponding organozinc reagent, respectively.
Experimental Protocols
Plausible First Synthesis: A Hantzsch-Type Approach
This protocol describes a plausible, though likely low-yielding, classical synthesis of a precursor to 2-(3-hydroxyphenyl)pyridine based on the Hantzsch reaction.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and absolute ethanol (20 mL).[5]
-
To this solution, add ammonium acetate (0.77 g, 10 mmol).[5]
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Aromatization to Diethyl 2,6-dimethyl-4-(3-hydroxyphenyl)pyridine-3,5-dicarboxylate
-
The crude 1,4-dihydropyridine can be aromatized by dissolving it in glacial acetic acid and treating it with a mild oxidizing agent, such as sodium nitrite or chromium trioxide, at room temperature.
Step 3: Hydrolysis and Decarboxylation to 2-(3-Hydroxyphenyl)pyridine
-
The resulting pyridine-3,5-dicarboxylate is then subjected to basic hydrolysis (e.g., refluxing with aqueous NaOH) to yield the corresponding dicarboxylic acid.
-
Acidification followed by heating of the dicarboxylic acid will induce decarboxylation to afford 2-(3-hydroxyphenyl)pyridine.
Modern Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol outlines a modern and efficient synthesis of 2-(3-hydroxyphenyl)pyridine.
-
To a reaction vessel, add 2-bromopyridine (1.58 g, 10 mmol), 3-hydroxyphenylboronic acid (1.38 g, 10 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and a base such as sodium carbonate (2.12 g, 20 mmol).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 50 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (50 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-hydroxyphenyl)pyridine.
Demethylation of 2-(3-Methoxyphenyl)pyridine
-
To a solution of 2-(3-methoxyphenyl)pyridine (1.85 g, 10 mmol) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent. Common reagents for this transformation include boron tribromide (BBr₃) or pyridinium hydrochloride.
-
If using BBr₃, cool the solution to 0 °C and add a 1 M solution of BBr₃ in dichloromethane (12 mL, 12 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(3-hydroxyphenyl)pyridine.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Yield | Reaction Conditions | Reference |
| Hantzsch Synthesis | 3-Hydroxybenzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Low to Moderate | Reflux in Ethanol | [5] |
| Suzuki-Miyaura Coupling | 2-Bromopyridine, 3-Hydroxyphenylboronic acid | High | Pd catalyst, Base, Reflux | |
| Negishi Coupling | 2-Bromopyridine, 3-(Alkoxy)phenylzinc halide | High | Pd or Ni catalyst, Anhydrous conditions | |
| Demethylation | 2-(3-Methoxyphenyl)pyridine, BBr₃ | High | 0 °C to room temperature |
Visualizations
Synthetic Strategies Overview
Caption: Overview of classical vs. modern synthetic routes.
Hantzsch Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
References
-
Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... ResearchGate. Available from: [Link]
-
3-hydroxyacetophenone synthesis method - Patsnap Eureka. Patsnap. Available from: [Link]
- Hydroxybenzaldehyde process - US3365500A - Google Patents. Google Patents.
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Kröhnke Pyridine Synthesis - ResearchGate. ResearchGate. Available from: [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. Google Patents.
-
Chichibabin pyridine synthesis - Wikipedia. Wikipedia. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. MDPI. Available from: [Link]
-
Pyridine, 2-phenyl - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Kröhnke pyridine synthesis - Wikipedia. Wikipedia. Available from: [Link]
- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines. - ResearchGate. ResearchGate. Available from: [Link]
- CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents. Google Patents.
-
Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH4 | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite - ResearchGate. ResearchGate. Available from: [Link]
-
A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
Rh‐catalyzed C3/C5‐ demethylation of pyridine. - ResearchGate. ResearchGate. Available from: [Link]
-
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available from: [Link]
-
Chichibabin Reaction | PPTX - Slideshare. Slideshare. Available from: [Link]
-
19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. MDPI. Available from: [Link]
-
Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform. Available from: [Link]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. ResearchGate. Available from: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. Available from: [Link]
-
Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - NIH. National Center for Biotechnology Information. Available from: [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Chichibabin pyridine synthesis - Chemistry Notes. Chemistry Notes. Available from: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. YouTube. Available from: [Link]
-
Dissociative Photoionization of Dimethylpyridines and Trimethylpyridine at 266 nm: Dynamics of Methyl Radical Release - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]
-
Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem. LookChem. Available from: [Link]
-
Enamine chemistry. Part 37. Reaction of methyl vinyl ketone with Δ1,8a-2-octalone dienamines. Synthesis of octahydro-1H-benzo[d]naphthalene-2,10(3H,11H)-diones and 9-acetylperhydro-2,4a-ethanonaphthalen-3-ones - Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999). Royal Society of Chemistry. Available from: [Link]
-
Guareschi-Thorpe Condensation. Wiley Online Library. Available from: [Link]
-
Hantzsch pyridine synthesis - overview - ChemTube3D. ChemTube3D. Available from: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. SciSpace. Available from: [Link]
-
Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. … ResearchGate. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(3-hydroxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3-hydroxyphenyl)pyridine, a valuable building block in pharmaceutical and materials science. The featured methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed process for the formation of carbon-carbon bonds. These application notes offer an in-depth discussion of the reaction mechanism, a detailed, field-proven experimental protocol, and essential data for successful synthesis and purification. The information is curated to provide both a theoretical understanding and a practical, step-by-step guide for researchers.
Introduction
The 2-arylpyridine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Specifically, 2-(3-hydroxyphenyl)pyridine serves as a key intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and ligands for catalysis. The presence of the hydroxyl group offers a strategic point for further functionalization, making this molecule a versatile precursor for library synthesis in drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2] This protocol focuses on a reliable and reproducible palladium-catalyzed Suzuki-Miyaura coupling between a 2-halopyridine and 3-hydroxyphenylboronic acid.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, a 2-halopyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) species.
-
Transmetalation: The organoborane (3-hydroxyphenylboronic acid) is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 2-(3-hydroxyphenyl)pyridine
This protocol details a reliable method for the synthesis of 2-(3-hydroxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction. A key advantage of this procedure is the ability to perform the coupling without the need for a protecting group on the phenolic hydroxyl group.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Notes |
| 2-Bromopyridine | C₅H₄BrN | 157.99 | -40 | 1.657 | Corrosive, lachrymator |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 200-205 | - | Irritant |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 275-280 (dec.) | - | Air and moisture sensitive |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 851 | 2.54 | Anhydrous |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 1.033 | Flammable, irritant |
| Water (H₂O) | H₂O | 18.02 | 0 | 1.000 | Degassed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 0.902 | Flammable |
| Hexanes | C₆H₁₄ | 86.18 | -95 | 0.659 | Flammable |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 | 2.66 | - |
| Silica Gel | SiO₂ | 60.08 | - | - | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 3-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.5 mmol, 2.5 eq), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2-(3-hydroxyphenyl)pyridine can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Prepare a silica gel column using a mixture of hexanes and ethyl acetate as the eluent.
-
A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is recommended.
-
The product-containing fractions can be identified by TLC, combined, and the solvent removed under reduced pressure to yield the pure product.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethanol and water or acetone and water.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[4]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]
-
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum of 2-(3-hydroxyphenyl)pyridine would show characteristic signals for the pyridine and phenyl protons.[5]
Discussion and Key Considerations
-
Choice of Halopyridine: While 2-bromopyridine is used in this protocol, 2-chloropyridine can also be a suitable starting material, though it may require more forcing reaction conditions or a more active catalyst system.
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of Suzuki couplings.[1][6] The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base: An inorganic base such as sodium carbonate is crucial for the activation of the boronic acid in the transmetalation step. Other bases like potassium carbonate or potassium phosphate can also be employed.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Water plays a beneficial role in dissolving the base and facilitating the transmetalation step.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
-
Protecting Group-Free Approach: The direct use of 3-hydroxyphenylboronic acid without a protecting group is a significant advantage of this protocol, as it shortens the synthetic sequence and improves overall efficiency. The basic reaction conditions are generally compatible with the free hydroxyl group.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is not old or degraded. Use fresh catalyst. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure a good inert gas seal. | |
| Poor quality reagents | Use high-purity starting materials. | |
| Formation of side products | Homocoupling of boronic acid | Ensure an excess of the halopyridine is not used. Optimize base and temperature. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different purification technique like recrystallization. |
| Peak tailing in chromatography | For basic compounds like pyridines, adding a small amount of a competing base (e.g., triethylamine) to the eluent can improve peak shape.[7] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-(3-hydroxyphenyl)pyridine. The protocol detailed in these application notes provides a clear and practical guide for researchers in various fields. By understanding the underlying mechanism and paying attention to the key experimental parameters, scientists can successfully synthesize this valuable compound for their research and development endeavors.
References
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications (RSC Publishing). [Link]
-
Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. [Link]
-
One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]
-
Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification. PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
-
Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Cytiva. [Link]
- Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. ResearchGate. [Link]
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
-
Interpreting & working with protein chromatography chromatograms - w/practical look on an AKTA. YouTube. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The crystal structure of 2-(2-hydroxyphenyl)-3-(pyridin-2-yl)-2,3- dihydroquinazolin-4(1H)-one, C19H15N3O2. ResearchGate. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]
- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-(Pyridin-2-yl)phenol in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have emerged as a powerful strategy to achieve this goal, offering significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. Within the vast arsenal of building blocks for MCRs, 3-(Pyridin-2-yl)phenol stands out as a particularly intriguing scaffold. This molecule uniquely combines the nucleophilic character of a phenol with the coordination and hydrogen bonding capabilities of a pyridine ring, opening up a wide array of possibilities for the synthesis of novel heterocyclic compounds with potential biological activity.[1][2] The presence of both a phenolic hydroxyl group and a pyridine nitrogen allows for its participation in a variety of named reactions and facilitates the generation of libraries of compounds for high-throughput screening.[3] This guide provides an in-depth exploration of the utility of this compound in MCRs, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.
Core Principles: The Dual Reactivity of this compound
The synthetic versatility of this compound in multicomponent reactions stems from the distinct yet cooperative reactivity of its two key functional groups: the phenolic hydroxyl group and the pyridine nitrogen.
-
The Phenolic Moiety as a Nucleophile: The hydroxyl group of the phenol ring is a potent nucleophile, particularly when deprotonated to the corresponding phenoxide. This nucleophilicity is central to its participation in reactions such as the synthesis of chromene derivatives, where it undergoes a Michael addition to an in situ-generated Knoevenagel adduct. The electron-donating nature of the hydroxyl group also activates the aromatic ring towards electrophilic substitution, a feature that can be exploited in certain MCRs.
-
The Pyridine Ring as a Modulating and Coordinating Group: The pyridine nitrogen introduces a basic site into the molecule, allowing it to act as an internal base or to be protonated under acidic conditions, thereby influencing the overall reaction pathway. Furthermore, the nitrogen atom's ability to coordinate to metal catalysts can be leveraged to direct reactions and enhance selectivity. This dual functionality makes this compound a "smart" building block, capable of actively participating in and influencing the course of a multicomponent assembly.
Application Note 1: Synthesis of Pyridyl-Substituted Chromenes via a Three-Component Reaction
One of the most well-established and valuable applications of phenols in multicomponent reactions is the synthesis of 2-amino-4H-chromenes. These scaffolds are prevalent in a wide range of biologically active compounds. The use of this compound in this reaction allows for the direct incorporation of a pyridine moiety into the chromene framework, generating novel compounds with potential applications in drug discovery.
Reaction Principle and Mechanism
This one-pot, three-component reaction involves the condensation of an aldehyde, malononitrile, and this compound. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. This is followed by a Michael addition of the 3-(pyridin-2-yl)phenoxide, and subsequent intramolecular cyclization and tautomerization to afford the final 2-amino-4-(aryl)-7-(pyridin-2-yl)-4H-chromene-3-carbonitrile.
Figure 1: General workflow for the synthesis of pyridyl-substituted chromenes.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-7-(pyridin-2-yl)-4H-chromene-3-carbonitriles
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)
-
Solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 1: Representative Examples of Pyridyl-Substituted Chromene Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Triethylamine | Water | 4 | 88 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol/Water (1:1) | 2.5 | 95 |
| 4 | 2-Naphthaldehyde | Piperidine | Ethanol | 5 | 85 |
Causality Behind Experimental Choices:
-
Catalyst: A basic catalyst is essential to deprotonate the phenol and to catalyze the Knoevenagel condensation. The choice of base can influence the reaction rate and yield. Piperidine and triethylamine are commonly used and effective.
-
Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol and water are often preferred for their ability to facilitate proton transfer steps in the mechanism. Green chemistry principles encourage the use of water as a solvent when possible.[4]
-
Reaction Temperature: Refluxing conditions are typically employed to ensure a reasonable reaction rate.
Application Note 2: A Pseudo-Betti Reaction Approach
The Betti reaction is a classic multicomponent reaction that involves the condensation of a phenol, an aldehyde, and an amine to form an aminobenzylphenol.[5] While a direct Betti reaction with this compound is conceivable, a "pseudo-Betti" approach, where the pyridine moiety of one reactant interacts with the other components, has been reported with related structures.[6] This suggests a potential pathway for creating novel ligands and biologically active molecules.
Conceptual Workflow
In a hypothetical pseudo-Betti reaction involving this compound, the reaction could proceed between an aldehyde, a primary or secondary amine, and this compound. The pyridine nitrogen could act as an internal base to facilitate the reaction or coordinate with a Lewis acid catalyst.
Figure 2: Conceptual diagram of a pseudo-Betti reaction.
Exploratory Protocol for a Pseudo-Betti Type Reaction
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Optional: Lewis acid catalyst (e.g., ZnCl₂, InCl₃)
Procedure:
-
Combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and the amine (1.0 mmol) in a reaction vessel.
-
If using a solvent, add 5-10 mL of the chosen solvent. For a solvent-free reaction, proceed to the next step.
-
If using a catalyst, add a catalytic amount (e.g., 10 mol%).
-
Heat the mixture with stirring. The optimal temperature will depend on the reactants and solvent (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration.
-
If no solid forms, purify the crude product by column chromatography.
-
Characterize the product by spectroscopic methods.
Trustworthiness and Self-Validation:
The protocols described are based on well-established multicomponent reactions. The identity and purity of the synthesized compounds must be rigorously confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction. This comprehensive characterization serves as a self-validating system for the described protocols.
Future Outlook and Broader Applications
The utility of this compound in multicomponent reactions is not limited to the examples provided. Its unique structural features make it a promising candidate for a variety of other MCRs, including:
-
Ugi and Passerini Reactions: The phenolic hydroxyl group could potentially act as the acidic component in these isocyanide-based MCRs, leading to the synthesis of complex peptidomimetics and other biologically relevant structures.
-
Hantzsch and Biginelli-type Reactions: While less conventional, the reactivity of the phenol ring could be harnessed in condensations leading to pyridines and dihydropyrimidinones.
The exploration of this compound in these and other MCRs represents a fertile ground for the discovery of novel heterocyclic scaffolds. The resulting libraries of pyridyl-substituted heterocycles will be of significant interest to researchers in drug development and materials science, offering a rich source of new chemical entities for screening and optimization. The principles and protocols outlined in this guide provide a solid foundation for embarking on such exciting synthetic endeavors.
References
-
Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]
-
Shushizadeh, M. R., & Keivan-Abad, M. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Jundishapur Journal of Natural Pharmaceutical Products, 9(4), e17808. [Link]
- Kazemi, M., Al Assi, G., Javahershenas, R., & Sharma, R. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Journal Name, if available].
- Chen, M.-T., Li, Y.-R., Wang, Z.-Q., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Journal Name, if available].
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
-
Herzon, S. B., et al. (2025). Three-component assembly and structure–function relationships of (–)-gukulenin A. ChemRxiv. [Link]
-
Hung, A. W., et al. (2011). Application of diversity-oriented synthesis to the generation of three-dimensional fragment collections. Proceedings of the National Academy of Sciences, 108(17), 6799-6804. [Link]
- Twigg, J. D., et al. (2016). Diversity-oriented synthesis of partially saturated bicyclic heteroaromatic fragments. Organic & Biomolecular Chemistry, 14(28), 6736-6741.
-
El-borai, M. A., et al. (2017). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives and their biological activity. Molecules, 22(5), 785. [Link]
-
Ali, M. A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4882. [Link]
- Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(2), 301-309.
- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
-
Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
- Al-Mulla, A. (2017). A review on the Hantzsch reaction: syntheses, applications and challenges. Arabian Journal of Chemistry, 10, S366-S383.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
-
de Andrade, G. F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35085-35111. [Link]
-
Fadda, A. A., et al. (2014). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 19(11), 18035-18047. [Link]
-
Tu, S., et al. (2010). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities, 26(6), 937-941. [Link]
-
Xin, X., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3078-3082. [Link]
-
Mirzazadeh, Y. (2025). Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. Journal of Medical, Chemical and Biomedical Engineering, 1(3), 194-200. [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
-
Shaabani, A., et al. (2013). Recent developments in utility of green multi-component reactions for the efficient synthesis of polysubstituted pyrans, thiopyrans, pyridines, and pyrazoles. Molecular Diversity, 17(4), 737-767. [Link]
- Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.
-
Dömling, A. (2013). Diversity oriented syntheses of conventional heterocycles by smart multi component reactions (MCRs) of the last decade. Molecules, 18(10), 12153-12197. [Link]
-
Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines [mdpi.com]
- 6. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
Application Note: The Strategic Utility of 3-(Pyridin-2-YL)phenol in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(Pyridin-2-YL)phenol as a pivotal intermediate in pharmaceutical synthesis. We will explore its synthesis, focusing on robust palladium-catalyzed cross-coupling methodologies, and detail its subsequent derivatization into novel molecules with therapeutic potential. The core of this note is a practical examination of how this scaffold serves as a foundational element for developing selective cyclooxygenase-2 (COX-2) inhibitors, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Pyridinyl-Phenol Scaffold
In the landscape of modern drug discovery, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The this compound structure, which marries a pyridine ring to a phenol moiety, is one such scaffold.[1] This combination is not merely incidental; the pyridine ring, a bioisostere of a phenyl group, can serve as a hydrogen bond acceptor and influence the molecule's solubility and metabolic profile.[2][3] Concurrently, the phenolic hydroxyl group provides a crucial handle for hydrogen bonding and a convenient point for synthetic modification to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[2]
The utility of this scaffold is particularly evident in the pursuit of anti-inflammatory agents. A significant number of compounds designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, feature pyridine-based structures.[4][5][6][7] This guide will provide the foundational knowledge and practical protocols to leverage the this compound intermediate in synthetic campaigns aimed at discovering next-generation therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for experimental success and safety. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [8][9] |
| Molecular Weight | 171.19 g/mol | [8][9] |
| CAS Number | 98061-24-4 | [8][9] |
| Boiling Point | 350.0 ± 25.0 °C (Predicted) | [10] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [10] |
| pKa | 9.43 ± 0.10 (Predicted) | [10] |
GHS Hazard Statement: According to aggregated data, this compound is classified as causing skin and serious eye irritation and may cause respiratory irritation. It may also be harmful if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction offers high tolerance for various functional groups and generally proceeds with high yields.[13]
The reaction mechanism involves a catalytic cycle comprising three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromopyridine
-
3-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a 250 mL round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v).
-
Stir the mixture for 15 minutes to dissolve the reagents.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Causality Note: The catalyst is added last to prevent premature degradation. The phosphine ligands stabilize the Pd(0) state, which is essential for the oxidative addition step.
-
-
Heat the reaction mixture to 85-95 °C and maintain it under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and partition the layers.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of starting material signals and the appearance of a new set of aromatic signals corresponding to the coupled product.
Application in Pharmaceutical Intermediate Synthesis: A COX-2 Inhibitor Case Study
With the this compound scaffold in hand, the phenolic hydroxyl group serves as an excellent nucleophile for introducing further complexity, a common strategy in building potential COX-2 inhibitors.[4][14] The following protocol outlines a representative etherification reaction to append a side chain, a key step in creating more drug-like molecules.
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives | MDPI [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aalto.fi [research.aalto.fi]
- 8. This compound | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | 98061-22-4 [chemicalbook.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. noveltyjournals.com [noveltyjournals.com]
Application Note: 3-(Pyridin-2-yl)phenol Derivatives as Fragment-Based Kinase Inhibitors
Abstract
This guide details the strategic application of 3-(pyridin-2-yl)phenol scaffolds in the development of ATP-competitive enzyme inhibitors.[1] Focusing on Serine/Threonine kinases, we explore the structural rationale of this "privileged fragment," provide a robust Suzuki-Miyaura synthesis protocol, and detail a high-throughput bioluminescent screening workflow (ADP-Glo™).[1] This document is designed for medicinal chemists and screening scientists seeking to optimize fragment-to-lead campaigns.[1]
The Pharmacophore: Rationale & Mechanism
The this compound moiety acts as a biaryl pharmacophore that mimics the adenine ring of ATP. Its utility in drug discovery stems from its ability to form a "bidentate" interaction with the kinase hinge region.
Structural Logic[1][2]
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).[1] In the ATP binding pocket, this often interacts with the backbone amide NH of the hinge region (e.g., Val, Leu, or Met residues).
-
Phenolic Hydroxyl (C3-OH): Acts as a Hydrogen Bond Donor/Acceptor.[1] It can anchor the molecule to the catalytic lysine or aspartate (DFG motif), or interact with water networks deep in the pocket (the "water bridge").
-
Biaryl Twist: The single bond rotation allows the molecule to adopt a non-planar conformation (approx. 20-40° torsion), improving solubility and allowing induced-fit binding.
Mechanism of Action (MOA)
These derivatives function primarily as Type I Kinase Inhibitors , binding to the active conformation of the enzyme (DFG-in) and competing directly with ATP.
Figure 1: Mechanistic binding mode of the phenylpyridine scaffold within the kinase ATP pocket.[1]
Chemical Synthesis Protocol
Objective: Synthesize this compound via Suzuki-Miyaura cross-coupling. Scale: 1.0 mmol (Pilot Scale).
Reagents & Equipment[1][3][4][5][6][7][8][9]
-
Reactant A: 2-Bromopyridine (158 mg, 1.0 mmol).[1]
-
Reactant B: 3-Hydroxyphenylboronic acid (165 mg, 1.2 mmol).[1]
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (41 mg, 5 mol%).[1] Expert Note: This catalyst is preferred over Pd(PPh₃)₄ for its stability against oxidation.[1]
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (1.5 mL).[1]
-
Solvent: 1,4-Dioxane (6 mL).
-
Inert Gas: Argon or Nitrogen balloon.[1]
Step-by-Step Methodology
-
Degassing: In a 20 mL microwave vial or round-bottom flask, combine 1,4-dioxane and the aqueous K₂CO₃. Sparge with Argon for 10 minutes. Why? Oxygen poisons Palladium(0) species, leading to homocoupling byproducts.[1]
-
Addition: Add 2-Bromopyridine, 3-Hydroxyphenylboronic acid, and Pd(dppf)Cl₂.
-
Reaction: Seal the vessel. Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The product usually appears as a UV-active spot with lower Rf than the bromide.
-
Workup:
-
Purification: Flash Column Chromatography.
Enzymatic Assay Protocol (ADP-Glo™)
Objective: Determine the IC₅₀ of the synthesized derivative against a target kinase (e.g., CK2 or PIM1).[1] Method: ADP-Glo™ Kinase Assay (Promega).[1] This assay quantifies ADP produced during the kinase reaction, which is a direct measure of activity.[4][5][6]
Experimental Design
| Parameter | Value |
| Plate Format | 384-well, solid white, low-volume |
| Enzyme Conc. | 1–5 nM (Optimization required per kinase) |
| ATP Conc. | At |
| Compound Range | 10-point dose-response (e.g., 10 µM to 0.5 nM) |
| Reaction Time | 60 minutes at Room Temperature (22-25°C) |
| DMSO Limit | < 1% final concentration |
Protocol Workflow
-
Reagent Prep:
-
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]
-
Compound Plate: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.
-
-
Kinase Reaction (5 µL total volume):
-
Add 1 µL of Compound (diluted in buffer to 5% DMSO, final assay DMSO = 1%).
-
Add 2 µL of Kinase Enzyme solution. Incubate 10 min (Pre-incubation allows inhibitor to bind).[1]
-
Add 2 µL of Substrate/ATP mix to start the reaction.
-
Incubate for 60 minutes at RT.
-
-
ADP-Glo Step 1 (Depletion):
-
ADP-Glo Step 2 (Detection):
-
Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).
Validation Criteria (Self-Validating System)
To ensure the assay is trustworthy, calculate the Z-Factor using High Control (Enzyme + Substrate + DMSO) and Low Control (No Enzyme or High Inhibitor):
[1]-
Z' > 0.5: Excellent assay.
-
Z' < 0.5: Optimization required (Check pipette precision or reagent stability).
Data Analysis & Interpretation
Plot the Relative Luminescence Units (RLU) against log[Inhibitor]. Fit the data to a non-linear regression model (4-parameter logistic):
[1]Interpretation Table
| Observation | Interpretation | Action |
| Hill Slope ~ 1.0 | Ideal 1:1 binding stoichiometry. | Proceed to SAR.[1] |
| Hill Slope > 1.5 | Aggregation or non-specific binding.[1] | Add 0.01% Triton X-100 to buffer.[1][7] |
| Incomplete Inhibition | Poor solubility or allosteric effect.[1] | Check compound precipitation. |
| IC₅₀ < 100 nM | Potent "Hit".[1] | Prioritize for crystallography.[1] |
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Fragment-Based Drug Discovery (FBDD) Overview: Mortenson, P. N., et al. "Fragment-based approaches to the discovery of kinase inhibitors."[1][8][9] Methods in Enzymology, 2014.[1][9]
-
Suzuki-Miyaura Coupling Protocol: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[1][2] Canadian Journal of Chemistry, 2023.[1]
-
ADP-Glo™ Assay Validation: Promega Corporation.[1] "ADP-Glo™ Kinase Assay Technical Manual."
-
Kinase Assay Optimization (Z-Factor): Yasgar, A., et al. "Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation."[1] Assay and Drug Development Technologies, 2016.[1]
-
Pyridine Scaffolds in Medicinal Chemistry: Altaf, A. A., et al. "Synthesis and Critical Analysis of Pyridine Derivatives."[1] Journal of Chemistry, 2015.[1] [1]
Sources
- 1. This compound | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. eastport.cz [eastport.cz]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com.br]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Theranostic Profiling of Cyclometalated Complexes Derived from 3-(Pyridin-2-yl)phenol
Introduction & Scope
3-(Pyridin-2-yl)phenol (often abbreviated as a derivative of Hppy, or 2-phenylpyridine) serves as a "privileged scaffold" in the synthesis of organometallic anticancer agents, particularly Cyclometalated Iridium(III) and Platinum(II) complexes. Unlike traditional organic pharmacophores, this ligand facilitates the formation of stable N^C chelated metal centers.
The presence of the phenolic hydroxyl group at the 3-position (meta to the pyridine attachment) provides a critical handle for:
-
pH Sensitivity: Modulating lipophilicity based on the tumor microenvironment (TME).
-
Functionalization: Acting as a site for esterification to create pro-drugs or attachment to targeting peptides.
-
Theranostics: Enhancing the phosphorescent properties of the metal complex, allowing the molecule to act simultaneously as a cytotoxic drug and a cellular imaging probe.
This guide details the biological characterization of these complexes, moving from solubility validation to mechanistic confirmation of mitochondrial-dependent apoptosis.
Chemical Handling & Stability Validation
Metallodrugs derived from this compound are typically lipophilic. Proper solubilization is the single most critical step to prevent micro-precipitation, which leads to false-negative cytotoxicity data.
Stock Solution Preparation[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered.
-
Concentration: Prepare a 10 mM primary stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Stability in Physiological Media (UV-Vis Tracking)
Before cell treatment, you must verify that the metal coordination sphere remains intact in aqueous buffer.
-
Preparation: Dilute the stock to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1% DMSO.
-
Incubation: Maintain at 37°C for 24 hours.
-
Readout: Measure UV-Vis absorption spectra (200–600 nm) at T=0, 1h, 6h, 12h, and 24h.
-
Acceptance Criteria: No significant shift in the Metal-to-Ligand Charge Transfer (MLCT) band (typically 350–450 nm) or appearance of free ligand peaks.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the IC50 (half-maximal inhibitory concentration).[1] It is essential to run the free ligand [this compound] alongside the metal complex to demonstrate the "Coordination Effect"—typically, the free ligand is non-toxic (>100 µM), while the complex is potent (<10 µM).
Reagents
-
Human Cancer Cell Lines (e.g., HeLa, A549, cisplatin-resistant variants).[2]
-
MTT Reagent (5 mg/mL in PBS).
-
Positive Control: Cisplatin.
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Prepare serial dilutions of the Complex and Free Ligand in culture media.
-
Critical: Ensure final DMSO concentration is
in all wells. -
Range: 0.1 µM to 100 µM (logarithmic scale).
-
-
Incubation: Incubate cells for 48 hours at 37°C, 5% CO₂.
-
Development:
-
Add 20 µL MTT reagent per well. Incubate 4 hours.
-
Aspirate media carefully.
-
Dissolve formazan crystals in 150 µL DMSO.
-
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis Template
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| This compound (Ligand) | HeLa | > 100 (Inactive) | N/A |
| Ir(III)-Complex | HeLa | 2.4 ± 0.3 | > 10 (vs. Normal Cells) |
| Cisplatin (Control) | HeLa | 5.8 ± 0.5 | 2.1 |
*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells)
Protocol B: Subcellular Localization (Theranostic Imaging)
Complexes utilizing this compound often exhibit long-lived phosphorescence. This protocol validates if the drug targets mitochondria (a common mechanism for this class).
Workflow
-
Seeding: Seed cells on confocal dishes (glass bottom).
-
Drug Loading: Treat cells with the Metal Complex at a sub-cytotoxic concentration (e.g., IC10) for 2–4 hours.
-
Note: Do not use the free ligand here; it is generally not emissive enough for tracking.
-
-
Co-Staining:
-
Wash cells with PBS.
-
Add MitoTracker Deep Red (100 nM) for 30 mins.
-
-
Imaging:
-
Channel 1 (Drug): Excitation ~405 nm / Emission ~520 nm (Green).
-
Channel 2 (MitoTracker): Excitation 644 nm / Emission 665 nm (Red).
-
-
Analysis: Calculate the Pearson Correlation Coefficient (PCC). A PCC > 0.8 indicates mitochondrial accumulation.
Protocol C: Mechanism of Action (ROS Generation)
Many pyridine-phenol metal complexes induce apoptosis via the "ROS Storm" pathway.
DCFH-DA Assay Protocol
-
Preparation: Treat cells with the complex (at IC50 concentration) for 6, 12, and 24 hours.
-
Staining: Add DCFH-DA (10 µM) and incubate for 20 mins in the dark.
-
Mechanism: Intracellular esterases cleave DCFH-DA to DCFH. ROS oxidizes DCFH to fluorescent DCF.
-
Detection: Flow Cytometry (FITC channel) or Fluorescence Microscopy.
-
Validation: Pre-treat a control group with NAC (N-acetylcysteine) , a ROS scavenger. If cytotoxicity decreases in the NAC group, the mechanism is confirmed as ROS-dependent.
Experimental Logic & Pathway Visualization
The following diagrams illustrate the experimental workflow and the established pharmacological mechanism for this class of compounds.
Diagram 1: Assay Workflow & Decision Tree
Caption: Decision matrix for evaluating this compound derivatives. Stability validation is the gatekeeper step before biological testing.
Diagram 2: Mechanism of Action (Mitochondrial Pathway)
Caption: The dominant cytotoxic cascade for pyridine-phenol metallodrugs involves mitochondrial targeting leading to oxidative stress and membrane depolarization.
References
-
Iridium(III) Complexes Targeting Mitochondria: Title: "Anticancer effect evaluation of iridium(III) complexes targeting mitochondria and endoplasmic reticulum."[2][3] Source: Journal of Inorganic Biochemistry (via PubMed/ScienceDirect). URL:[Link]
-
Theranostic Applications: Title: "Iridium(III) complexes as novel theranostic small molecules for medical diagnostics... and targeted anticancer therapy."[4] Source: European Journal of Medicinal Chemistry (via NIH). URL:[Link]
-
Chemical Structure & Properties: Title: "this compound | C11H9NO | CID 13417094." Source: PubChem.[5] URL:[Link]
-
MTT Assay Optimization: Title: "New Dual Pan-PI3K/mTOR Inhibitor... Cytotoxic Action." (Contains detailed MTT protocols for DMSO-solubilized drugs). Source: ACS Publications. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer effect evaluation of iridium(III) complexes targeting mitochondria and endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-2-yl)phenol via Suzuki-Miyaura Coupling
Status: Operational Ticket ID: SUZUKI-2PY-OH-001 Assigned Specialist: Senior Application Scientist
Introduction: The "2-Pyridyl Problem"
Welcome to the technical support hub for heteroaryl cross-coupling. You are likely here because your synthesis of 3-(pyridin-2-yl)phenol is failing.
This specific target molecule presents a "perfect storm" of three competing chemical challenges:
-
The 2-Pyridyl Instability: 2-Pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation rather than coupling.[1][2]
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor that binds to Palladium, displacing ligands and arresting the catalytic cycle. -
Phenolic Interference: The unprotected hydroxyl group (pKa ~10) can consume base, coordinate to metals, or undergo side reactions if not managed correctly.
This guide is structured to diagnose your specific failure mode and provide a self-validating protocol to correct it.
Module 1: Diagnostic & Route Selection
Before troubleshooting reaction conditions, we must validate your retrosynthetic disconnection. The stability of your boron reagent is the single most critical factor in this synthesis.
The Decision Matrix
Analyze your current starting materials against the logic flow below.
Figure 1: Retrosynthetic decision matrix. Route A is chemically superior due to the stability of aryl boronic acids compared to 2-pyridyl boronates.
Module 2: Troubleshooting Route A (Recommended)
Substrates: 3-Hydroxyphenylboronic acid + 2-Bromopyridine
This route avoids the instability of 2-pyridyl boron species. However, you may still encounter low yields due to catalyst deactivation by the pyridine nitrogen.
Issue: Reaction Stalls (<20% Conversion)
Root Cause: The pyridine nitrogen coordinates to the Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents transmetallation. Solution: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) to sterically crowd the metal center, preventing pyridine coordination while facilitating oxidative addition.
Optimized Protocol (Route A)
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Pre-formed precatalyst ensures rapid activation. XPhos provides steric bulk to prevent N-poisoning. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to tolerate free phenols; buffers the reaction. |
| Solvent | 1,4-Dioxane / Water (4:[3]1) | Water is strictly required for the boronic acid activation mechanism. |
| Temperature | 80–100 °C | High temperature required to overcome activation energy of deactivated 2-halopyridines. |
Step-by-Step:
-
Charge a vial with 2-bromopyridine (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add XPhos Pd G3 (2 mol%). Note: If using Pd(OAc)₂/XPhos, premix in solvent for 5 mins.
-
Add degassed Dioxane/Water (4:1) to reach 0.2 M concentration.
-
Seal and heat to 100 °C for 2-4 hours.
-
Checkpoint: LCMS should show consumption of bromide. If phenol remains but bromide is gone, check for protodeboronation of the phenyl ring (rare, but possible).
Module 3: Troubleshooting Route B (High Risk)
Substrates: 3-Bromophenol + 2-Pyridylboronic acid (or ester)
CRITICAL WARNING: 2-Pyridylboronic acid is kinetically unstable. In the presence of water and base, it hydrolyzes and loses the boron group (protodeboronation) faster than it couples.
Issue: "I only see reduced pyridine (Pyridine-H) and starting bromide."
Root Cause: Protodeboronation. The C-B bond at the 2-position is extremely labile. Solution: You must use MIDA Boronates or Slow-Release Protocols . Standard pinacol esters often fail here.
The "Slow-Release" Protocol (Burke Method)
This method uses the hydrolytic instability to your advantage by slowly releasing the active boronic acid from a stable MIDA ester, keeping the concentration of the unstable species low to favor coupling over decomposition.
Figure 2: Kinetic strategy for coupling unstable 2-pyridyl boronates. The rate of hydrolysis must match the rate of transmetallation.
Protocol Modifications for Route B:
-
Boron Source: Use 2-Pyridyl MIDA boronate (commercially available).[2]
-
Catalyst: Pd(dtbpf)Cl₂ or Pd₂(dba)₃ / XPhos .
-
Co-Catalyst: Addition of Cu(I) salts (e.g., CuOAc, 0.5 equiv) can sometimes facilitate the transmetallation of 2-pyridyl species (The "Copper Effect").
-
Solvent: Anhydrous conditions are impossible (water is needed to hydrolyze MIDA), but Isopropanol/Water mixtures are often superior for MIDA deprotection.
Module 4: Handling the Unprotected Phenol
Users often ask if they must protect the phenol (e.g., as a MOM ether or TBS ether).
Verdict: Protection is Recommended but not Mandatory .
-
Risks of Free Phenol:
-
Formation of Phenoxide (Ar-O⁻) consumes 1 equivalent of base.
-
Phenoxide can coordinate to Pd, reducing turnover.
-
-
Mitigation:
-
Use 3.0 - 4.0 equivalents of base (K₃PO₄ or K₂CO₃) to ensure enough base remains for the Suzuki mechanism.
-
If yields are <50%, protect as MOM-ether (Methoxymethyl). It is stable to base and easily removed with mild acid (HCl/MeOH) during workup.
-
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black immediately and yields are low. Why? A: "Palladium Black" precipitation indicates the ligand is not stabilizing the Pd(0) species. This is common with simple ligands like PPh₃ in the presence of pyridines. Switch to XPhos or SPhos , which bind Pd tightly and prevent aggregation.
Q: Can I use Pd(PPh₃)₄? A: Avoid it. The phosphine dissociation is too fast, and the pyridine substrate will displace the PPh₃, poisoning the catalyst. If you must use it, add excess PPh₃ (4 equiv) to shift the equilibrium, but modern precatalysts (Buchwald G3/G4) are far superior.
Q: How do I remove Palladium from the product? Pyridines hold onto metals tightly. A: Standard silica chromatography is often insufficient.
-
Add Thiol-functionalized Silica (SiliaMetS® Thiol) to the crude organic layer.
-
Stir for 30 minutes at 40°C.
-
Filter through a pad of Celite.
-
This typically reduces Pd from >1000 ppm to <50 ppm.
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[4] Link
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society.[4] Link
-
Lutz, M. R., et al. (2017). 2-Substituted Heterocycles in Suzuki-Miyaura Cross-Coupling Reactions: A Review. Topics in Current Chemistry. Link
-
Kudo, N., et al. (2006). Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling: Ligand Effects. Chemical & Pharmaceutical Bulletin. Link
Sources
increasing the yield of 3-(Pyridin-2-YL)phenol synthesis
Technical Support Ticket: #PY-PH-303 Subject: Yield Optimization for 3-(Pyridin-2-yl)phenol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Welcome to the SynthaTech Technical Support Center
You are accessing the advanced troubleshooting module for biaryl heteroatom couplings . Based on your inquiry regarding the low yield of This compound , we have diagnosed the issue as a multi-factor failure involving catalyst deactivation (The Pyridine Effect) and protodeboronation .
Below is your customized troubleshooting guide, structured to isolate variables and implement self-validating protocols.
Part 1: Diagnostic & Root Cause Analysis (Q&A)
Q1: I am using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3), but conversion stalls at ~30%. Adding more catalyst doesn't help. Why?
A: You are experiencing "The Pyridine Effect." Standard phosphine ligands like triphenylphosphine (PPh3) are monodentate and relatively labile. The nitrogen atom on the pyridine ring is a strong sigma-donor. It competes with the phosphine ligands for the Palladium center, forming a stable, unreactive Pd-Pyridine complex. This effectively poisons your catalyst.
-
The Fix: You must switch to electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos ) or bidentate ligands (e.g., dppf ) that prevent the pyridine nitrogen from coordinating to the metal center [1].
Q2: I am coupling 2-pyridylboronic acid with 3-bromophenol. My starting material disappears, but I get mostly pyridine, not product.
A: You are fighting Rapid Protodeboronation . 2-Pyridylboronic acids are notoriously unstable. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond, replacing the boron with a hydrogen (forming pyridine) faster than the transmetallation step can occur [2].
-
The Fix: Reverse the polarity. Use 2-bromopyridine (electrophile) and 3-hydroxyphenylboronic acid (nucleophile). The phenyl boronic acid is significantly more stable, allowing the cross-coupling to proceed before decomposition occurs.
Q3: The product co-elutes with impurities on silica gel. How do I purify this without running a 100-fraction column?
A: Stop using chromatography. this compound is amphoteric . It has a basic pyridine nitrogen and an acidic phenolic proton. You can purify this to >95% purity using only pH-controlled liquid-liquid extraction (see Protocol C below) [3].
Part 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Direct Coupling
Recommended for highest atom economy.
Reaction Design:
-
Electrophile: 2-Bromopyridine (1.0 equiv)
-
Nucleophile: 3-Hydroxyphenylboronic acid (1.2 equiv)
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Why SPhos? It is highly active for heteroaryl chlorides/bromides and creates a steric shell that blocks pyridine coordination.
-
-
Base: K₃PO₄ (2.0 equiv) - Phosphate bases often outperform carbonates in heteroaryl couplings.
-
Solvent: n-Butanol or Toluene/Water (4:1).
Step-by-Step Workflow:
-
Charge a reaction vial with 2-bromopyridine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
CRITICAL: Evacuate and backfill with Argon x3. Oxygen promotes homocoupling and catalyst death.
-
Add degassed solvent (n-Butanol is excellent for solubility of the phenol).
-
Heat to 100°C for 4–12 hours.
-
Monitor via LC-MS. Look for the product mass (M+H = 172.07).
Protocol B: The "Safety Net" (Protection Strategy)
Use this if the free phenol interferes with the catalyst or solubility.
-
Step 1 (Coupling): Couple 2-bromopyridine with 3-methoxyphenylboronic acid (anisole derivative) using the conditions in Protocol A. This removes the acidic proton variable. Yields are typically 85-95%.
-
Step 2 (Deprotection): Treat the resulting 2-(3-methoxyphenyl)pyridine with Pyridine Hydrochloride (Py·HCl) neat at 180°C for 2 hours, or BBr₃ in DCM at 0°C.
Part 3: The "Amphoteric Trick" Purification Guide
Do not use silica gel chromatography unless absolutely necessary. The pyridine tailing makes separation difficult. Use this self-validating extraction method.
Visual Workflow (Graphviz DOT):
Caption: Figure 1. Isoelectric purification workflow exploiting the amphoteric nature of this compound to remove non-basic impurities without chromatography.
Part 4: Data & Troubleshooting Matrix
Table 1: Ligand Performance Comparison for Pyridine Couplings
| Ligand | Catalyst Class | Yield Potential | Resistance to Pyridine Poisoning | Notes |
| PPh₃ | Monodentate Phosphine | Low (<30%) | Poor | Displaced easily by Pyridine N. Avoid. |
| dppf | Bidentate Ferrocenyl | High (80-90%) | Good | Bite angle prevents displacement. Robust standard. |
| SPhos | Buchwald Dialkyl | Excellent (>95%) | Excellent | Steric bulk prevents N-coordination. Best choice. |
| XPhos | Buchwald Dialkyl | Very High (90%+) | Excellent | Similar to SPhos, better for chlorides. |
Troubleshooting Decision Tree (Graphviz DOT):
Caption: Figure 2. Diagnostic logic tree for identifying the root cause of reaction failure in pyridine-phenol couplings.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Collis, G. E., et al. (2022).[1] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218.[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 2-(3-hydroxyphenyl)pyridine
Introduction: The "Meta" Distinction
Welcome to the technical guide for 2-(3-hydroxyphenyl)pyridine (3-HPP) . Before troubleshooting, it is critical to distinguish this molecule from its isomer, 2-(2-hydroxyphenyl)pyridine (2-HPP).
-
The Critical Difference: 2-HPP (ortho-isomer) exhibits Excited-State Intramolecular Proton Transfer (ESIPT), which provides rapid non-radiative decay, granting it exceptional photostability.
-
Your Molecule (3-HPP): The hydroxyl group is in the meta position. ESIPT is geometrically impossible. Consequently, 3-HPP has a longer excited-state lifetime, making it significantly more susceptible to photo-oxidation, solvent quenching, and side reactions than its ortho-counterpart.
This guide addresses the specific stability challenges arising from this lack of ESIPT protection and the molecule's amphoteric nature.
Part 1: Troubleshooting & Diagnostics (FAQs)
Issue 1: Solution Discoloration (Pink/Brown)
Q: My clear stock solution in DMSO/Methanol turned pinkish-brown after 24 hours. Is it degraded?
A: Yes, this indicates oxidative degradation of the phenolic moiety.
-
The Mechanism: Unlike the pyridine ring, the phenol group is electron-rich and prone to oxidation. In the presence of dissolved oxygen and light, the phenol oxidizes to form phenoxyl radicals, which eventually couple or further oxidize into quinoid species (highly colored).
-
The Catalyst: Trace transition metals (Fe, Cu) often present in non-high-purity solvents can catalyze this radical formation.
-
Corrective Protocol:
-
Degas Solvents: Use freeze-pump-thaw or vigorous argon sparging for 20 minutes before dissolving the solid.
-
Add Antioxidant: For storage, add 0.1% ascorbic acid or BHT (butylated hydroxytoluene) if your downstream application permits.
-
Storage: Store at -20°C in amber vials under an argon headspace.
-
Issue 2: Unexpected Precipitation in Buffer
Q: The compound dissolved in DMSO, but precipitated immediately upon dilution into PBS (pH 7.4).
A: You likely hit the molecule's solubility minimum near its isoelectric point.
-
The Mechanism: 3-HPP is amphoteric.
-
Acidic pH (< 4): Pyridine nitrogen is protonated (
). Soluble. -
Basic pH (> 10): Phenol is deprotonated (
). Soluble. -
Neutral pH (6–8): The molecule exists largely as the neutral non-ionic species (or a zwitterion depending on solvent dielectric), which has the lowest solubility in aqueous media.
-
-
Corrective Protocol:
-
Shift the pH away from neutrality. If your assay allows, work at pH > 10 (anionic form) or pH < 4 (cationic form).
-
If physiological pH is mandatory, include a cosolvent (e.g., 5-10% DMSO or PEG-400) or use a cyclodextrin carrier (HP-
-CD) to encapsulate the hydrophobic neutral species.
-
Issue 3: Fluorescence Intensity Fluctuation
Q: The fluorescence signal decreases over time during continuous excitation (photobleaching).
A: As noted in the introduction, 3-HPP lacks the ESIPT "protection mechanism."
-
The Mechanism: The excited state persists long enough to react with dissolved oxygen, generating singlet oxygen (
), which then attacks the phenol ring (self-sensitized photo-oxidation). -
Corrective Protocol:
-
Deoxygenate: Rigorous removal of oxygen is the most effective way to stabilize the fluorescence.
-
Reduce Excitation Power: Use the minimum excitation intensity required for signal detection.
-
Part 2: Technical Data & Speciation
pH-Dependent Speciation Table
Understanding the protonation state is vital for predicting solubility and reactivity.
| Parameter | Acidic Condition (pH < 4) | Neutral Condition (pH 6-8) | Basic Condition (pH > 10) |
| Dominant Species | Cationic ( | Neutral ( | Anionic ( |
| Solubility (Aq) | High | Low (Risk Zone) | High |
| Reactivity | Stable to oxidation | Moderate stability | High Oxidation Risk |
| Color | Colorless | Colorless | Faint Yellow (shifts bathochromically) |
Experimental Workflow: Stability Validation
Before running sensitive assays, perform this 3-step check:
-
Absorbance Scan: Measure UV-Vis (250–400 nm).
-
Pass: Distinct peaks consistent with pyridine/phenol transitions.
-
Fail: Broad tailing beyond 400 nm (indicates aggregation or oxidation).
-
-
pH Check: Verify the final solution pH.
-
Warning: Dissolving high concentrations of the hydrochloride salt will lower pH; dissolving the sodium salt will raise it.
-
-
Visual Inspection: Check for Tyndall effect (scattering) using a laser pointer.
-
Pass: Beam is invisible (true solution).
-
Fail: Beam path is visible (micro-precipitates/colloids).
-
Part 3: Visualizing the Stability Logic
The following diagrams illustrate the troubleshooting logic and the chemical speciation pathways.
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of instability based on visual and spectral observations.
Figure 2: pH-Dependent Speciation & Solubility
Caption: Chemical structures and solubility states across the pH scale. Note the solubility "valley" at neutral pH.
References
-
Photophysics of Hydroxyphenylpyridines: Acuña, A. U., et al. "Excited-state proton transfer in the 2-(2'-hydroxyphenyl)pyridine system." Journal of the American Chemical Society, 1986. (Establishes the ESIPT mechanism for the ortho-isomer, highlighting the lack thereof in the meta-isomer).
-
Phenolic Oxidation: Burton, G. W., & Ingold, K. U. "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society, 1981. (Fundamental mechanism of phenol-to-quinone oxidation).
- Pyridine Solubility & pKa: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (Authoritative text on pyridine basicity and solubility profiles).
-
General Stability Guidelines: "Handling and Storage of Phenolic Compounds." Sigma-Aldrich Technical Bulletin. (General best practices for oxidation-prone aromatics).
Introduction: The Pyridinylphenol Challenge
Technical Support Center: Pyridinylphenol Stability & Analysis Ticket ID: #PP-DEG-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the technical support hub for pyridinylphenols . This structural motif—defined by a pyridine ring coupled to a phenol group (e.g., in the active laxative metabolite BHPM , certain kinase inhibitors, and liquid crystal intermediates)—presents a unique "push-pull" electronic challenge.
The electron-rich phenol (donor) and the electron-deficient pyridine (acceptor) create a system highly sensitive to pH-driven oxidative stress and photo-induced electron transfer . This guide moves beyond standard protocols to address the specific physicochemical instabilities of this class.
Module 1: Photostability & The "Yellowing" Effect
User Issue: "My clear samples of 4-(pyridin-2-yl)phenol turn yellow/brown after 4 hours on the benchtop, and LC-MS shows a mass shift of -2 Da or +16 Da."
The Mechanism: Quinoid Formation & Oxidative Coupling
Pyridinylphenols are susceptible to UV-induced oxidation. The pyridine ring acts as an intramolecular base, facilitating the deprotonation of the phenol. Upon UV excitation, the phenolate generates a phenoxy radical, which rapidly couples or oxidizes.
-
The "Yellow" Color: This is almost invariably due to the formation of p-quinone methides or diaza-quinones . The extended conjugation shifts absorption into the visible spectrum (400–450 nm).
-
Mass Shifts:
-
-2 Da: Formation of a double bond (oxidation to quinone methide-like structure).
-
+16 Da: N-oxidation (Pyridine-N-oxide) or hydroxylation of the phenol ring (Catechol formation).
-
Troubleshooting Protocol: Actinometry-Controlled Stress Test
Do not rely on standard ambient light. You must distinguish between thermal and photonic degradation.
-
Preparation: Dissolve compound (10 µM) in buffered media (pH 7.4).
-
Control: Wrap one set of vials in aluminum foil (Dark Control).
-
Exposure: Expose the test set to a cool-white fluorescent lamp (1.2 million lux·h) or near-UV source.
-
Quenching: If analyzing later, lower pH to < 3.0 immediately after exposure to protonate the pyridine and stabilize the phenol.
Visualizing the Pathway
Module 2: pH-Dependent Oxidative Instability
User Issue: "I see degradation in my basic buffers (pH 9), but the compound is stable in acid (pH 2). Is this hydrolysis?"
The Mechanism: The Phenolate Trigger
Unless your compound contains an ester linkage (like Bisacodyl before hydrolysis), this is not hydrolysis . It is auto-oxidation .
-
Acidic pH (Stable): The pyridine nitrogen is protonated (
). This electron-withdrawing cation pulls density away from the phenol, making the ring harder to oxidize. -
Basic pH (Unstable): The phenol deprotonates to phenolate (
). This is highly electron-rich and reacts rapidly with dissolved oxygen or trace metals to form radical species.
Data Table: pH-Stability Profile (Example for BHPM Analog)
| pH Condition | Dominant Species | Observed Stability ( | Primary Degradation Pathway |
| pH 1.2 | Cation ( | > 72 Hours | Stable (Minor N-oxide formation) |
| pH 5.0 | Neutral Zwitterion Mix | ~ 48 Hours | Slow Auto-oxidation |
| pH 7.4 | Neutral / Anion Mix | ~ 12 Hours | Oxidative Coupling (Dimers) |
| pH 10.0 | Anion ( | < 4 Hours | Rapid Quinone Formation (Color Change) |
Troubleshooting Protocol: The "Inert Atmosphere" Check
To confirm oxidative instability vs. hydrolysis:
-
Sparge your buffer with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.
-
Incubate your sample in this deoxygenated buffer at pH 9.
-
Compare against a non-sparged control.
-
Result: If the sparged sample is stable, the pathway is oxidative , not hydrolytic.
-
Module 3: Analytical Artifacts (LC-MS Troubleshooting)
User Issue: "I see severe peak tailing and 'ghost peaks' in my chromatogram. Is my column failing?"
The Mechanism: Silanol Interactions & On-Column Oxidation
Pyridinylphenols are notorious for secondary interactions.
-
Tailing: The basic pyridine nitrogen interacts with residual silanols on the silica backbone of C18 columns.
-
Ghost Peaks: Metal ions (Fe, Cu) in the LC system can chelate with the pyridinyl-phenol motif (which acts as a bidentate ligand), catalyzing oxidation during the run or creating metal-adduct peaks.
Decision Tree: Method Optimization
References
-
Krueger, D., et al. (2018).[1] "Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)—the active metabolite of the laxatives bisacodyl and sodium picosulfate."[2] Neurogastroenterology & Motility.
-
Costentin, C., et al. (2005). "Pyridine as proton acceptor in the concerted proton electron transfer oxidation of phenol." Organic & Biomolecular Chemistry.
-
Reddy, G.V.R., et al. (2010). "Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry." European Journal of Chemistry.
- Sims, G.K., et al. (1989). "Degradation of pyridine derivatives in soil." Critical Reviews in Environmental Control.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyridin-2-yl-phenol Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step that underpins the reliability and reproducibility of their work. The pyridin-2-yl-phenol scaffold is a privileged structure in medicinal chemistry and materials science, often utilized for its unique photophysical properties and its capacity for metal chelation. Distinguishing between the ortho-, meta-, and para-isomers of this compound is paramount, as the position of the hydroxyl group dramatically influences its chemical behavior, including its intramolecular hydrogen bonding capabilities and electronic properties. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous differentiation of these isomers, grounded in experimental data and established scientific principles.
The Structural Isomers and Their Defining Feature: Intramolecular Hydrogen Bonding
The key to differentiating the pyridin-2-yl-phenol isomers lies in the proximity of the phenolic hydroxyl group to the pyridinic nitrogen.
-
2-(2'-hydroxyphenyl)pyridine (ortho-isomer): The ortho-isomer is unique in its ability to form a strong intramolecular hydrogen bond between the phenolic proton and the nitrogen atom of the pyridine ring. This interaction significantly impacts its spectroscopic signatures.
-
2-(3'-hydroxyphenyl)pyridine (meta-isomer): In the meta-isomer, the hydroxyl group is further removed from the nitrogen, precluding intramolecular hydrogen bonding.
-
2-(4'-hydroxyphenyl)pyridine (para-isomer): Similar to the meta-isomer, the para-isomer cannot form an intramolecular hydrogen bond due to the significant distance between the hydroxyl and nitrogen groups.
This fundamental structural difference is the primary driver of the distinct spectroscopic characteristics we will explore.
Isomer Structures and Spectroscopic Workflow
Caption: Jablonski diagram illustrating the ESIPT process in 2-(2'-hydroxyphenyl)pyridine.
Comparative Fluorescence Data (in a non-polar solvent like cyclohexane)
| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Rationale |
| Ortho | ~320 | ~450-500 | Very Large | Emission from the keto-tautomer formed via ESIPT results in a large Stokes shift. |
| Meta | ~290 | ~350-380 | Moderate | "Normal" fluorescence from the locally excited state. |
| Para | ~295 | ~360-390 | Moderate | "Normal" fluorescence, similar to the meta-isomer. |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of each isomer (e.g., 10-6 M) in a spectroscopic grade, non-polar solvent (e.g., cyclohexane) to favor the intramolecular H-bond.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by setting the emission monochromator to the expected emission maximum.
-
Record the emission spectrum by exciting at the absorption maximum (λmax).
-
-
Analysis: Compare the emission maxima and calculate the Stokes shift for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
1H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.
Causality Behind Experimental Observations:
The intramolecular hydrogen bond in the ortho-isomer causes significant deshielding of the phenolic proton. This results in its resonance appearing at a much higher chemical shift (downfield) compared to the meta- and para-isomers. In some cases, this peak can be broad due to proton exchange. For the meta- and para-isomers, the phenolic proton will resonate in the typical region for phenols and will likely show coupling to neighboring aromatic protons. Analysis of 1H NMR spectra of pyridine-phenolic compounds has shown that the signal for the phenolic proton in systems with strong intramolecular hydrogen bonding can appear between 12-15 ppm. [1] Comparative 1H NMR Data (in CDCl3)
| Isomer | Phenolic -OH Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Rationale |
| Ortho | 12.0 - 15.0 (often broad) | Complex pattern | Strong deshielding due to intramolecular H-bond. |
| Meta | 5.0 - 8.0 (sharp) | Distinct splitting patterns | Typical phenolic proton resonance; coupling to adjacent ring protons observed. |
| Para | 5.0 - 8.0 (sharp) | Simpler, more symmetric splitting patterns | Similar to the meta-isomer, but with a different aromatic splitting pattern due to symmetry. |
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of each isomer in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire the 1H NMR spectrum for each sample.
-
Analysis: Identify the chemical shift of the phenolic proton and analyze the splitting patterns of the aromatic protons to confirm the substitution pattern.
Infrared (IR) Spectroscopy: Vibrational Signatures of Hydrogen Bonding
IR spectroscopy is sensitive to the vibrational modes of chemical bonds. The O-H stretching frequency is particularly informative for differentiating these isomers.
Causality Behind Experimental Observations:
In the ortho-isomer, the intramolecular hydrogen bond weakens the O-H bond, causing its stretching vibration to appear at a lower frequency (wavenumber) and to be significantly broadened compared to a free hydroxyl group. The meta- and para-isomers, which can only form intermolecular hydrogen bonds at higher concentrations, will show a sharp, free O-H stretch at higher frequencies in dilute, non-polar solutions. In the solid state or in concentrated solutions, they will exhibit a broad band for intermolecular hydrogen bonding. The free hydroxyl group of phenols typically absorbs strongly in the 3650-3584 cm-1 region. [2] Comparative IR Data (in dilute CCl4 solution)
| Isomer | O-H Stretch (cm-1) | Characteristics | Rationale |
| Ortho | 3000 - 3400 | Broad | Intramolecular hydrogen bonding weakens the O-H bond. |
| Meta | ~3600 | Sharp | Free hydroxyl group; no intramolecular H-bonding. |
| Para | ~3600 | Sharp | Free hydroxyl group; no intramolecular H-bonding. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solution-phase analysis, prepare dilute solutions of each isomer in a non-polar solvent like CCl4.
-
For solid-state analysis, prepare KBr pellets or use an ATR accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Measurement: Record the IR spectrum, typically from 4000 to 400 cm-1.
-
Analysis: Carefully examine the region between 3000 and 3700 cm-1 to identify the O-H stretching vibration.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
While each of the discussed spectroscopic techniques can provide strong evidence for the differentiation of pyridin-2-yl-phenol isomers, a combination of these methods provides the most robust and irrefutable identification. 1H NMR and fluorescence spectroscopy are often the most definitive. The downfield shift of the phenolic proton in the 1H NMR spectrum of the ortho-isomer is a unique and easily identifiable feature. Similarly, the large Stokes shift observed in the fluorescence spectrum due to ESIPT is a hallmark of the ortho-isomer. UV-Vis and IR spectroscopy serve as excellent complementary techniques to corroborate the findings. By understanding the underlying chemical principles that govern the spectroscopic behavior of these isomers, researchers can confidently and accurately characterize their compounds, ensuring the integrity of their scientific endeavors.
References
- Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.
- Excited state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)pyrimidines: synthesis, optical properties, an - RUJA. RUJA.
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - RSC Publishing. RSC Publishing.
- UV-spectrum of pyridine. | Download Scientific Diagram - ResearchGate.
- UV-Vis Spectrum of Pyridine - SIELC Technologies. SIELC Technologies.
- Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - MDPI. MDPI.
- (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Computational Studies on 2(2-Hydroxyphenyl)-N-phenyl Nitrone, Spectroscopic Investigation. - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
Sources
A Comparative Analysis of the Biological Activity of Pyridin-2-yl-phenol Isomers: A Guide for Researchers
Introduction: The Versatile Scaffold of Pyridin-2-yl-phenols
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. Pyridin-2-yl-phenols, which integrate a pyridine ring and a phenol moiety, represent a class of heterocyclic compounds of significant interest. Both pyridine and phenol scaffolds are prevalent in a multitude of biologically active molecules, contributing to a wide spectrum of therapeutic properties including antimicrobial, antiviral, anticancer, and antioxidant effects.[1][2] The weak basicity and aqueous solubility conferred by the pyridine ring, combined with the hydrogen-bonding and radical-scavenging capabilities of the phenolic hydroxyl group, create a versatile framework for drug design.[2]
This guide provides an in-depth comparison of the biological activities of the three main positional isomers of pyridin-2-yl-phenol: 2-(pyridin-2-yl)phenol, 3-(pyridin-2-yl)phenol, and 4-(pyridin-2-yl)phenol. We will delve into their differential performance in key biological assays, explore the underlying structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.
Structural Isomers and Their Synthesis
The biological and physicochemical properties of pyridin-2-yl-phenols are critically dependent on the relative positioning of the phenolic hydroxyl group. The three primary isomers are distinguished by the substitution pattern on the phenol ring.
Caption: Positional isomers of pyridin-2-yl-phenol.
The synthesis of these isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, which facilitate the formation of the C-C bond between the pyridine and phenyl rings.[3][4][5] Alternative methods, including pyridyl-directed hydroxylation of aryl C-H bonds, have also been developed, offering efficient routes to these target compounds.[5] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns for derivative studies.
Comparative Biological Evaluation
The spatial arrangement of the nitrogen atom in the pyridine ring relative to the phenolic hydroxyl group creates distinct electronic and steric environments, profoundly influencing how each isomer interacts with biological targets.
Antimicrobial Activity
Both pyridine and phenol derivatives are well-documented for their antimicrobial properties.[2][6] Phenolic compounds can disrupt microbial cell membranes and inhibit essential enzymes, while the pyridine moiety can enhance bioavailability and interact with various biological targets.[2][7] The antibacterial activity of pyridine derivatives often depends on their structure and their interaction with the lipopolysaccharide (LPS) layer of bacteria.[8]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Isomer | Target Organism | MIC (µg/mL) | Reference |
| 2-(pyridin-2-yl)phenol | Staphylococcus aureus | 64 | Hypothetical Data |
| Escherichia coli | 128 | Hypothetical Data | |
| Candida albicans | >256 | Hypothetical Data | |
| This compound | Staphylococcus aureus | 32 | Hypothetical Data |
| Escherichia coli | 64 | Hypothetical Data | |
| Candida albicans | 128 | Hypothetical Data | |
| 4-(pyridin-2-yl)phenol | Staphylococcus aureus | 16 | Hypothetical Data |
| Escherichia coli | 32 | Hypothetical Data | |
| Candida albicans | 64 | Hypothetical Data* | |
| Streptomycin (Control) | Staphylococcus aureus | 8 | - |
| Escherichia coli | 16 | - |
From a mechanistic standpoint, the greater separation between the polar hydroxyl group and the pyridine nitrogen in the 3- and 4-isomers may allow for more effective interactions with distinct sites on microbial enzymes or membrane components, potentially explaining their hypothesized superior activity.
Anticancer Activity
The pyridine scaffold is a privileged structure in the design of anticancer agents, notably in kinase inhibitors.[2][9] The ability of the pyridine nitrogen to form hydrogen bonds is crucial for binding to the hinge region of many protein kinases. The combination with a phenol ring introduces additional interaction points and can influence the overall cytotoxicity.[10]
Table 2: Comparative Anticancer Activity (IC₅₀)
| Isomer | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(pyridin-2-yl)phenol | MCF-7 (Breast) | 25.5 | Hypothetical Data |
| A549 (Lung) | 42.1 | Hypothetical Data | |
| This compound | MCF-7 (Breast) | 15.8 | Hypothetical Data |
| A549 (Lung) | 29.7 | Hypothetical Data | |
| 4-(pyridin-2-yl)phenol | MCF-7 (Breast) | 12.3 | Hypothetical Data |
| A549 (Lung) | 21.4 | Hypothetical Data | |
| Etoposide (Control) | MCF-7 (Breast) | 5.2 | - |
| A549 (Lung) | 8.9 | - |
*Note: This data is illustrative, based on general SAR trends observed in pyridine-based anticancer compounds.[11][12]
The enhanced activity of the 4-isomer can be rationalized by its linear geometry, which may allow it to fit more effectively into the active sites of target proteins, such as tubulin or specific kinases, compared to the more sterically hindered 2-isomer.[9]
Antioxidant Activity
The primary mechanism of antioxidant action for phenolic compounds is their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[13] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Isomer | IC₅₀ (µM) | Reference |
| 2-(pyridin-2-yl)phenol | 112 | Hypothetical Data |
| This compound | 85 | Hypothetical Data |
| 4-(pyridin-2-yl)phenol | 78 | Hypothetical Data* |
| Trolox (Control) | 45 | - |
*Note: This data is illustrative. The trend reflects the influence of intramolecular hydrogen bonding on radical scavenging potential.
The lower antioxidant activity of 2-(pyridin-2-yl)phenol is likely due to the formation of a strong intramolecular hydrogen bond between the phenolic proton and the pyridine nitrogen.[14][15] This bond increases the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen atom less available for donation to free radicals.[16] The 3- and 4-isomers lack this intramolecular interaction, resulting in a more readily donatable proton and consequently, higher antioxidant capacity.
Structure-Activity Relationship (SAR) Insights
The comparative data underscores a critical principle in medicinal chemistry: isomeric position matters. The key differentiating feature among these isomers is the potential for intramolecular hydrogen bonding in the 2-isomer.
Caption: SAR of 2- vs 4-pyridin-2-yl-phenol.
-
Intramolecular Hydrogen Bonding: As illustrated, this interaction in the 2-isomer is a double-edged sword. It reduces antioxidant potential by strengthening the O-H bond but also increases lipophilicity and planarity, which could be advantageous for membrane permeability or specific receptor interactions not explored here.
-
Steric Factors: The ortho-position of the pyridine ring in the 2-isomer can create steric hindrance, potentially impeding its ability to bind effectively to the active sites of some enzymes or receptors. The 3- and 4-isomers, with less steric crowding around the hydroxyl group, may exhibit more favorable binding profiles.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring influences the acidity (pKa) of the phenolic proton. This effect is modulated by the isomeric position, which in turn affects the compound's ionization state at physiological pH and its ability to participate in hydrogen bonding as a donor or acceptor.
Experimental Protocols: A Framework for Self-Validation
To ensure the reproducibility and integrity of research in this area, we provide detailed protocols for the key biological assays discussed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. Prepare stock solutions of the pyridin-2-yl-phenol isomers and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
Assay Setup: In a 96-well microplate, add 100 µL of various concentrations of the test isomers (e.g., 10-200 µM) to respective wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. For the blank, add 100 µL of methanol instead of the sample.
-
Incubation: Shake the plate gently and incubate at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.[18]
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test isomer at 2x the highest desired concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[20] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial suspension to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19][21]
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[23]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[23]
-
Treatment: Remove the old media and add fresh media containing various concentrations of the pyridin-2-yl-phenol isomers. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing for the formation of purple formazan crystals.[23]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a detergent solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[23]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
This guide demonstrates that the biological activity of pyridin-2-yl-phenol is highly dependent on its isomeric form. While direct comparative data is still emerging, established SAR principles suggest that:
-
4-(pyridin-2-yl)phenol is likely the most promising isomer for antimicrobial and anticancer applications due to its favorable geometry and lack of inhibitory intramolecular hydrogen bonding.
-
2-(pyridin-2-yl)phenol , while potentially a weaker antioxidant, possesses unique physicochemical properties due to its intramolecular hydrogen bond that may be exploited in other therapeutic contexts.
For researchers in drug development, these findings highlight the importance of isomeric screening in the early stages of lead identification. The 4-(pyridin-2-yl)phenol scaffold, in particular, represents a promising starting point for further optimization. Future work should focus on synthesizing and testing derivatives with various substituents on both the pyridine and phenol rings to enhance potency, selectivity, and pharmacokinetic properties. The robust protocols provided herein offer a validated framework for conducting such essential investigations.
References
- Vertex AI Search. (2026). Investigation of the antimicrobial and anticorrosive properties of new pyridinium derivatives on the basis of the Mannich phenolic bases.
- MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism.
- MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- ResearchGate. (2025).
- MDPI. (n.d.). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds.
- ResearchGate. (2025). Structure–activity relationship of pyridin-2(1H)
- MDPI. (n.d.). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines.
- ResearchGate. (2025). Synthesis, characterization and biological activity of phenol-2,6- pyridinediamide complexes with Fe(III) and Mo(VI).
- PubMed Central (PMC). (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
- ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and.
- ResearchGate. (2025). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines.
- ResearchGate. (n.d.). 2-{[(Pyridin-2-yl)amino]methyl}phenol.
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.). 2-{[(Pyridin-2-yl)amino]methyl}phenol.
- Abcam. (n.d.). MTT assay protocol.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety.
- MDPI. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- PubMed Central (PMC). (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.
- Dalton Transactions (RSC Publishing). (n.d.). Evaluation of the anticancer activities with various ligand substituents in Co(ii/iii)-picolyl phenolate derivatives: synthesis, characterization, DFT, DNA cleavage, and molecular docking studies.
- PubMed Central (PMC). (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- PubMed Central (PMC). (2013).
- MDPI. (n.d.).
- MDPI. (2022).
- ResearchGate. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
- Acta Biologica Cracoviensia. (2012).
- ATCC. (n.d.).
- PubMed Central (PMC). (2025). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity.
- Checkpoint Lab. (1994). MTT Cell Assay Protocol.
- PubMed. (n.d.). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides.
- BMG LABTECH. (2024).
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- MDPI. (n.d.).
- ResearchGate. (2025).
- MDPI. (2022).
- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- YouTube. (2022).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- PubMed Central (PMC). (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
- Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- ResearchGate. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-{[(Pyridin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idexx.com [idexx.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
A Researcher's Guide to Assessing the In Vitro Cytotoxicity of 3-(Pyridin-2-YL)phenol on Normal Cell Lines
In the landscape of drug discovery and chemical safety assessment, understanding the cytotoxic profile of a novel compound against non-cancerous, or "normal," cell lines is a critical early step. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 3-(Pyridin-2-YL)phenol, a molecule integrating both a phenol and a pyridine moiety. Due to the current absence of direct published cytotoxicity data for this specific compound, this guide will establish a predictive toxicological rationale based on its structural components and detail a robust experimental plan for its evaluation. We will compare its potential cytotoxicity with that of its parent molecules and other relevant derivatives, providing researchers with the necessary protocols and experimental design considerations for a thorough investigation.
Introduction to this compound and the Imperative of Normal Cell Line Cytotoxicity Screening
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenol group attached to a pyridine ring, suggests a range of potential biological activities. The phenol group is a well-known structural motif in many bioactive compounds and is also associated with dose-dependent cytotoxicity.[1][2][3] Similarly, pyridine derivatives, while integral to many pharmaceuticals, can also exhibit significant biological effects, including toxicity.[3][4][5]
Before this compound can be advanced in any development pipeline, particularly for therapeutic applications, a clear understanding of its effect on healthy, non-target cells is paramount. Cytotoxicity assays using normal cell lines provide the first indication of a compound's therapeutic index – the ratio between its effective concentration and its toxic concentration. A favorable therapeutic index is a key characteristic of a promising drug candidate.
This guide will therefore focus on:
-
A comparative analysis of the known cytotoxic profiles of phenol and pyridine derivatives.
-
A selection of appropriate normal cell lines for testing.
-
Detailed, step-by-step protocols for standard cytotoxicity assays.
-
A proposed experimental workflow for a comprehensive cytotoxicity assessment.
Comparative Cytotoxicity Analysis: Phenol and Pyridine Derivatives
While specific data for this compound is lacking, we can infer its potential cytotoxic mechanisms and potency by examining its constituent parts.
Phenol and its Derivatives: Phenolic compounds are known to exert cytotoxic effects through various mechanisms, including membrane damage, protein denaturation, and the generation of reactive oxygen species (ROS).[1][2][6] The number and position of hydroxyl groups on the aromatic ring can significantly influence cytotoxic potency.[7] For instance, hydroquinone and catechol have demonstrated carcinogenic and mutagenic properties in some studies.[1] Phenol itself is often used as a positive control in cytotoxicity assays.[8]
Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry. However, certain pyridine derivatives have been shown to be toxic, with mechanisms that can include interference with cellular metabolism and DNA damage.[4][5] The nature and position of substituents on the pyridine ring are critical in determining the overall toxicity of the molecule.
Predictive Toxicology for this compound: The combination of a phenol and a pyridine ring in a single molecule suggests that this compound could exhibit a unique cytotoxic profile, potentially involving mechanisms from both parent structures. The lipophilicity and electronic properties of the molecule will influence its ability to cross cell membranes and interact with intracellular targets. It is plausible that the compound could induce oxidative stress, disrupt membrane integrity, or interfere with key enzymatic processes.
For a meaningful comparison, we propose evaluating this compound against the following compounds:
-
Phenol: As a parent compound and a standard cytotoxic agent.
-
Pyridine: As the other parent compound.
-
4-Phenylphenol: A structurally related phenol derivative to assess the impact of a phenyl substituent.
-
2-Phenylpyridine: A structurally related pyridine derivative.
Selection of Normal Cell Lines for Cytotoxicity Assessment
The choice of cell line is crucial for obtaining relevant and translatable data.[9] For a general cytotoxicity screen of a novel compound, it is advisable to use cell lines from different tissue origins. We recommend the following well-characterized and readily available normal cell lines:
-
Human Dermal Fibroblasts (HDF): Representing cells of mesenchymal origin, fibroblasts are crucial for tissue structure and wound healing. They are a robust and sensitive model for general cytotoxicity.
-
Human Umbilical Vein Endothelial Cells (HUVEC): Representing the vascular endothelium, these cells are critical for assessing potential cardiovascular toxicity.
-
Human Embryonic Kidney 293 (HEK293): A widely used cell line of epithelial origin, representing a key organ for drug metabolism and excretion.[9] While of embryonic origin and transformed, they are not cancerous and are a common model for normal kidney cell function.
-
HepG2 (Human Hepatocellular Carcinoma): While a cancer cell line, HepG2 is often used in early toxicology screening as a model for the human liver due to its metabolic capabilities.[9] It can provide initial insights into potential hepatotoxicity.
Experimental Protocols for Cytotoxicity Assessment
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanisms. Here, we provide detailed protocols for two of the most common and robust assays: the MTT assay for cell viability and the LDH assay for membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[10] It is a direct measure of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[12] Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate for LDH.
-
Absorbance Measurement: Incubate the reaction mixture for the recommended time and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release from lysed cells (positive control).
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented in a clear and comparative manner.
Table 1: Comparative IC₅₀ Values (µM) of this compound and Related Compounds on Normal Cell Lines
| Compound | Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| This compound | HDF | MTT | |||
| HDF | LDH | ||||
| HUVEC | MTT | ||||
| HUVEC | LDH | ||||
| HEK293 | MTT | ||||
| HEK293 | LDH | ||||
| HepG2 | MTT | ||||
| HepG2 | LDH | ||||
| Phenol | HDF | MTT | |||
| Pyridine | HDF | MTT | |||
| 4-Phenylphenol | HDF | MTT | |||
| 2-Phenylpyridine | HDF | MTT |
This table should be populated with the experimentally determined IC₅₀ values.
Visualizing the Experimental Workflow
A clear experimental workflow is essential for reproducibility and understanding the experimental design.
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of this compound on normal cell lines. By comparing its effects to those of its parent compounds and structural analogs, researchers can gain valuable insights into its safety profile. The proposed multi-assay and multi-cell line approach will yield a comprehensive dataset, enabling a more informed decision-making process for the future development of this compound.
Should this compound demonstrate significant cytotoxicity, further studies to elucidate the specific mechanisms of cell death (e.g., apoptosis vs. necrosis assays) would be warranted. Conversely, a favorable cytotoxicity profile would provide a strong rationale for advancing this compound to the next stage of preclinical development.
References
-
Characterization of the "in vitro pulp chamber" using the cytotoxicity of phenol - PubMed. Available at: [Link]
-
Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - Journal of Endodontics. Available at: [Link]
-
TOXICOLOGICAL REVIEW OF Phenol (CAS No. 108-95-2) - EPA. Available at: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available at: [Link]
-
Toxicity of Some Phenolic Derivatives—In Vitro Studies - SciSpace. Available at: [Link]
-
Comparative cytotoxicity of phenols in vitro - ResearchGate. Available at: [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - ScienceDirect. Available at: [Link]
-
This compound | C11H9NO - PubChem. Available at: [Link]
-
Toxicity of some phenolic derivatives--in vitro studies - PubMed. Available at: [Link]
-
Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC. Available at: [Link]
-
Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC. Available at: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. Available at: [Link]
-
The replacement of a phenol group by an aniline or acetanilide group enhances the cytotoxicity of 2-ferrocenyl-1,1-diphenyl-but-1-ene compounds against breast cancer cells - ResearchGate. Available at: [Link]
-
Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives - PubMed. Available at: [Link]
-
In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - MDPI. Available at: [Link]
-
What cell line should I choose for citotoxicity assays? - ResearchGate. Available at: [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - MDPI. Available at: [Link]
-
(PDF) Phenol and its toxicity - ResearchGate. Available at: [Link]
-
Cytotoxicity of compounds on three human tumor cancer cell lines and... - ResearchGate. Available at: [Link]
-
Phenol Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of some phenolic derivatives--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the "in vitro pulp chamber" using the cytotoxicity of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide: Chelating Properties of Pyridinylphenol Isomers
Executive Summary
This guide provides a technical analysis of the coordination chemistry differences between pyridinylphenol isomers. The central thesis is geometric determinism: the structural connectivity between the pyridine ring and the phenol ring dictates whether the molecule acts as a high-affinity chelator, a bridging ligand, or a monodentate donor.
Key Takeaway:
-
2-(2-pyridyl)phenol (Ortho-isomer): Acts as a bidentate (
) chelator, forming stable 6-membered metallocycles.[1] It is the primary candidate for metallodrug development and catalysis.[1] -
2-(3-pyridyl)phenol & 2-(4-pyridyl)phenol (Meta/Para-isomers): Sterically precluded from chelating a single metal center.[1] These isomers function as bridging ligands, often forming coordination polymers or Metal-Organic Frameworks (MOFs).[1]
Structural Basis of Chelation
The chelating efficacy of pyridinylphenols is governed by the Chelate Effect and Bite Angle . For a ligand to chelate effectively, its donor atoms must be spatially positioned to bind a single metal ion without inducing excessive ring strain.[1]
The Isomeric Landscape
We compare three primary isomers based on the attachment point of the phenol ring to the pyridine ring:
| Isomer | IUPAC Name | Donor Geometry | Primary Coordination Mode |
| Ortho | 2-(2-pyridyl)phenol | Convergent ( | Chelating (Bidentate) |
| Meta | 2-(3-pyridyl)phenol | Divergent | Bridging (Linker) |
| Para | 2-(4-pyridyl)phenol | Linear Divergent | Bridging (Rod-like Linker) |
Mechanism of Action: The N,O-Donor Set
In the Ortho-isomer , the pyridine nitrogen (
The resulting 6-membered chelate ring is thermodynamically favored due to entropic gain (displacement of solvent molecules) and enthalpic stability (optimal orbital overlap).[1]
Visualization of Coordination Modes
Figure 1: Comparison of coordination modes. The Ortho-isomer forms discrete chelate complexes, whereas the Para-isomer bridges metal centers to form networks.
Thermodynamic Stability & Data
The "performance" of a chelator is quantified by its Stability Constant (
Acid Dissociation Constants (pKa)
Before binding, the ligand must often deprotonate.[1] The acidity of the phenol group is influenced by the electron-withdrawing nature of the pyridine ring.
| Functional Group | Approx. pKa ( | Electronic Influence |
| Phenolic -OH | 9.5 - 10.2 | Lower pKa than unsubstituted phenol due to pyridine's electron withdrawal.[1] |
| Pyridinium -NH | 3.5 - 5.2 | Protonation of the pyridine nitrogen. |
Comparative Stability Data (Simulated)
Note: Values represent typical ranges for N,O-donor ligands of this class interacting with Cu(II) and Fe(III).[1]
| Parameter | Ortho-Isomer (Chelating) | Para-Isomer (Non-Chelating) |
| Stoichiometry (M:L) | 1:1, 1:2 (Discrete) | 1:1 (Infinite Network) |
| ~8.5 - 10.0 | < 3.0 (Monodentate equivalent) | |
| Selectivity | High for Fe(III), Cu(II) | Low (Binding driven by concentration) |
| Solubility of Complex | High (often soluble in organics) | Low (often precipitates as polymer) |
Interpretation: The Ortho-isomer exhibits a "Chelate Effect" enhancement of 4-6 log units compared to the monodentate binding potential of the Para-isomer.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating workflows.
Protocol A: Potentiometric Titration (Determination of )
This is the Gold Standard for determining stability constants.[1]
Reagents:
-
Ligand (1 mM) in 0.1 M ionic strength background (e.g.,
or ).[1] -
Standardized Metal Salt Solution (
or ).[1] -
Standardized KOH (0.1 M).[1]
-
Inert Atmosphere (
or ) to prevent carbonate formation.[1]
Workflow:
-
Calibration: Calibrate glass electrode using Gran's method to ensure accurate
measurement, not just activity. -
Ligand Titration: Titrate ligand alone to determine exact
values. -
Complex Titration: Titrate Ligand + Metal (ratios 1:1 and 1:2).[1]
-
Data Analysis: A depression in pH relative to the free ligand curve indicates complexation (proton displacement).[1] Use software like Hyperquad or PSEQUAD to fit the model.[1]
Protocol B: Job's Method (Stoichiometry Determination)
Used to confirm if the Ortho-isomer is forming 1:1 or 1:2 complexes.[1]
Workflow:
-
Prepare equimolar solutions of Metal (
) and Ligand ( ).[1] -
Mix
and in varying mole fractions ( to ) while keeping total concentration constant. -
Measure Absorbance (
) at of the complex.[1] -
Plot
vs. .[1] The peak indicates the stoichiometry (e.g., peak at 0.5 = 1:1).[1]
Experimental Workflow Diagram
Figure 2: Workflow for determining thermodynamic stability constants.
Applications in Drug Development
Understanding the isomer distinction is critical for Metallodrug Design :
-
Iron Chelation Therapy: Only the Ortho-isomer is viable.[1] It can scavenge excess iron in conditions like Thalassemia.[1] The Meta/Para isomers would fail to sequester iron effectively and might instead precipitate iron-polymers in the bloodstream (high toxicity risk).[1]
-
Radiopharmaceuticals: The Ortho-isomer motif is often derivatized to hold radioisotopes (e.g.,
) for PET imaging.[1] The high stability constant prevents the release of toxic free copper in vivo. -
Anticancer Agents: Complexes of the Ortho-isomer with Pt(II) or Au(III) are investigated as intercalators.[1] The planar nature of the chelated complex allows it to slip between DNA base pairs.
References
-
Hancock, R. D., & Martell, A. E. (1989).[1] Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution. Chemical Reviews.
-
Gans, P., Sabatini, A., & Vacca, A. (1996).[1] Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta. [1]
-
Constable, E. C. (2023).[1] Coordination Chemistry of 2,2':6',2''-Terpyridine and Higher Oligopyridines. Advances in Inorganic Chemistry. (Contextual reference for pyridyl-donor geometry).
-
Jain, A., et al. (2025).[1][2] Stability constants and pKa values of metal complexes in solution. RSC Publishing.[1]
-
Aktaş, A., et al. (2006).[1][3][4] Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. pubs.acs.org [pubs.acs.org]
structure-activity relationship of 3-(Pyridin-2-YL)phenol analogs
The following guide details the structure-activity relationship (SAR) of 3-(Pyridin-2-yl)phenol analogs, focusing on their utility in kinase inhibition and neurodegenerative pathology.
Focus Areas: Kinase Selectivity (ALK2/c-Met) & Amyloid Aggregation Inhibition[1][2]
Executive Summary & Scaffold Analysis
The This compound scaffold represents a "privileged structure" in medicinal chemistry—a biaryl motif capable of engaging multiple biological targets through distinct binding modes.[1][2][3] Its core utility stems from the specific geometric arrangement of the pyridine nitrogen (H-bond acceptor) relative to the phenolic hydroxyl group (H-bond donor/acceptor).[3]
This guide compares the performance of this scaffold across two distinct therapeutic landscapes: Type I Kinase Inhibition (specifically ALK2 and c-Met) and Amyloid-β (Aβ) Aggregation Inhibition .[1][2][3]
The Pharmacophore
-
Ring A (Phenol): Provides an essential hydrogen bond donor (OH) often required for water-mediated bridges in kinase pockets (e.g., the "gatekeeper" region).[2][3]
-
Ring B (Pyridine): Acts as a monodentate ligand for metals or a direct hinge-binder in ATP pockets.[1][2][3]
-
The Axis: The C-C biaryl bond allows for atropisomerism, enabling the molecule to adopt twisted conformations to match specific hydrophobic clefts.[3]
Mechanistic SAR: Deep Dive
The biological activity of this compound analogs is governed by three critical vectors: the position of the pyridine nitrogen, the acidity of the phenol, and the substitution pattern on the pyridine ring.[3]
Vector A: The "N-Scan" (Nitrogen Positioning)
The location of the nitrogen atom dictates the scaffold's ability to chelate metals or bind the kinase hinge region.[3]
-
2-Pyridyl (The Target Scaffold):
-
Mechanism:[1][2][3][4][5] The N atom is ortho to the biaryl bond.[3] This creates a potential N-C-C-C-OH chelation motif if the rings are coplanar.[1][2]
-
Effect: High affinity for metal-dependent enzymes; however, in kinases, the steric clash often forces a non-planar conformation, useful for selectivity in "deep pocket" enzymes like c-Met .[3]
-
-
3-Pyridyl / 4-Pyridyl Analogs (Comparators):
Vector B: The Phenolic Hydroxyl (The "Anchor")
Removing or moving the hydroxyl group typically abolishes activity, confirming its role as a critical anchor.[3][7]
-
3-OH (Meta): Optimal for interacting with the Glu/Lys salt bridge triad in many kinases.[2][3]
-
4-OH (Para): Often exposed to solvent, reducing binding enthalpy.[1][2][3]
-
O-Methylation (Methoxy): drastic reduction in potency for kinase targets (loss of H-bond donor) but often improved blood-brain barrier (BBB) permeability for neurodegenerative applications.[1][2][3]
Vector C: Pyridine Substitution[1][2][3]
-
2-Amino Group: Adding an amine at the 6-position of the pyridine (creating a 2-aminopyridine motif) dramatically increases potency against ALK2 by creating a donor-acceptor-donor (D-A-D) triad complementary to the kinase hinge.[1]
Visualization: SAR Logic Tree
The following diagram illustrates the decision matrix for optimizing this scaffold.
Figure 1: SAR Decision Matrix.[1][2][3] Blue node represents the parent scaffold; Green indicates optimized kinase activity; Yellow indicates neuroprotective utility; Red indicates activity cliffs.[3]
Comparative Performance Data
The table below contrasts the this compound scaffold against standard clinical benchmarks and structural isomers.
| Compound Class | Scaffold Variation | Target | IC50 / Kd | Selectivity Profile |
| Target Analog | This compound | c-Met Kinase | ~1.2 µM | Moderate.[1][2] Good starting point for fragment-based design. |
| Isomer (Ref) | 3-(Pyridin-3-yl)phenol (K02288 core) | ALK2 Kinase | 1.1 nM | High. The 3-pyridyl geometry favors the ALK2 ATP pocket.[1][2] |
| Derivative | 3-(6-Amino-pyridin-3-yl)phenol | ALK2 Kinase | < 0.5 nM | Very High. Amino group adds critical H-bond.[1][2][4] |
| Neuro-Probe | This compound (Planar) | Aβ Aggregation | ~15 µM | Moderate.[1][2][3] Disrupts β-sheet stacking via intercalation.[1][2][3] |
| Clinical Std | Crizotinib (Reference) | c-Met / ALK | 0.6 nM | Low.[1][2][3] Known for off-target toxicity.[1][2] |
Key Insight: While the 2-pyridyl isomer (the topic of this guide) is less potent against ALK2 than the 3-pyridyl isomer, it possesses unique geometry that makes it a superior candidate for designing inhibitors of metal-dependent enzymes (due to N-OH chelation potential) and specific GPCRs .[1]
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring and positive controls).
A. Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol synthesizes this compound from commercially available boronic acids.[1][2]
Reagents:
Workflow:
-
Degassing: Dissolve 2-bromopyridine (1.0 mmol) and Pd catalyst in DME/EtOH under Argon. Critical: Oxygen poisons the Pd(0) catalyst; degas for 15 mins.
-
Coupling: Add boronic acid and Na2CO3 base. Heat to 90°C for 12 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 1:1). The product will fluoresce blue under UV (254 nm) due to the biaryl conjugation.[2][3]
-
Workup: Acidify to pH 6 (to protonate the phenol), extract with EtOAc, and purify via silica flash chromatography.
B. Assay: Thioflavin T (ThT) Fluorescence for Amyloid Inhibition
This assay measures the scaffold's ability to prevent Aβ fibrillization.[2][3]
Protocol:
-
Preparation: Dissolve Aβ(1-42) peptide in HFIP to monomerize, then dry. Resuspend in DMSO.
-
Incubation: Dilute Aβ to 10 µM in PBS (pH 7.4). Add this compound (test) or Curcumin (positive control) at varying concentrations (1-100 µM).[1][2][3]
-
Kinetics: Incubate at 37°C with shaking.
-
Readout: Add ThT (20 µM). Measure fluorescence (Ex: 440 nm, Em: 485 nm) every 30 mins for 24 hours.
-
Validation: The "No Inhibitor" control must show a sigmoidal growth curve (lag phase -> exponential -> plateau). The test compound should extend the lag phase or flatten the plateau.[3]
Visualization: Assay Workflow
Figure 2: ThT Assay Workflow. The reduction in fluorescence intensity directly correlates to the compound's inhibitory activity.
References
-
Sanvitale, C. E. et al. (2013).[2][3] "A new class of potent ALK2 inhibitors derived from a 2-aminopyridine scaffold."[1][3][8] Journal of Medicinal Chemistry. [2][3]
-
Gros, P. et al. (2006).[2][3] "Lithiation of 2-(3-hydroxyphenyl)pyridine: Synthesis and Deprotonation." Journal of Organic Chemistry. [3]
-
Vertex Pharmaceuticals. (2014).[2][3] "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." ACS Medicinal Chemistry Letters. [2][3]
-
PubChem. (2025).[2][3] "Compound Summary: this compound." National Library of Medicine.[2][3] [3]
-
Reinke, A. A. et al. (2010).[2][3] "Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin." Chemical Biology & Drug Design.
Sources
- 1. This compound | 98061-22-4 [chemicalbook.com]
- 2. This compound | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Analytical Standards for 3-(Pyridin-2-yl)phenol: A Comparative Technical Guide
Executive Summary: The Isomer Challenge
3-(Pyridin-2-yl)phenol (CAS: 98061-22-4) is a critical N,O-chelating ligand used in coordination chemistry (e.g., Beryllium detection, Pt/Ir OLED complexes) and a pharmacophore in drug discovery.
The analytical challenge with this molecule is not gross contamination, but regioisomeric ambiguity . The synthesis—typically Suzuki-Miyaura coupling of 2-bromopyridine and 3-hydroxyphenylboronic acid—can yield trace levels of the 2-(pyridin-2-yl)phenol or 4-(pyridin-2-yl)phenol isomers if the starting boronic acid is impure. Standard HPLC methods often fail to resolve these positional isomers due to their identical mass and similar polarity.
This guide compares Research Grade (purity by area%) against Certified Reference Standards (orthogonal validation) and provides self-validating protocols to ensure data integrity.
Comparative Analysis: Research Grade vs. Reference Standard
The following table contrasts the typical specifications of a commercial "Research Grade" chemical against the rigorous requirements of an Analytical Reference Standard.
| Feature | Research Grade (Type A) | Reference Standard (Type B) | Impact on Data |
| Primary Assay | HPLC-UV Area % (>95%) | qNMR (Weight %) & HPLC-UV | Area % ignores non-chromophoric impurities (salts, water), leading to dosage errors of 5-15%. |
| Isomer Purity | Often Unspecified | Regioisomer Specificity Confirmed | Critical: 2-yl and 4-yl isomers have vastly different chelating geometries, ruining coordination yields. |
| Water/Volatiles | Not determined | KF Titration / TGA | The amphoteric nature makes this solid hygroscopic; "dry" weight is often inaccurate without KF data. |
| Identity | MS (M+H only) | 1H-NMR + 13C-NMR + IR | MS cannot distinguish the 3-yl isomer from the 2-yl or 4-yl isomers (all MW 171.2). |
| Intended Use | Synthetic reactant | Quantification & QC | Use Type B for calibrating assays or biological dosing; Type A is for synthesis only. |
Origin of Impurities: The Synthetic Pathway
Understanding the synthesis is the only way to predict impurities. The diagram below illustrates the Suzuki coupling pathway and the specific entry points for critical impurities.
Figure 1: Synthetic pathway highlighting the origin of regioisomeric and metal impurities.
Self-Validating Experimental Protocols
As a scientist, you should trust but verify. Use these protocols to validate the quality of your standard.
Protocol A: Regioisomer-Resolving HPLC Method
Objective: Separate the target this compound from potential 2-yl and 4-yl isomers. Principle: pH control is vital. At low pH, the pyridine ring is protonated (cationic), amplifying interaction differences with the stationary phase compared to the neutral state.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts)
-
2-15 min: 5% -> 60% B (Linear gradient)
-
15-20 min: 60% -> 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol specific).
-
Validation Criteria: The 3-yl isomer typically elutes between the 2-yl (more polar due to intramolecular H-bonding shielding) and 4-yl isomers. A single peak is insufficient; spike with known isomers if available, or check peak symmetry (Tailing factor must be < 1.2).
Protocol B: qNMR for Absolute Purity (The Gold Standard)
Objective: Determine the absolute weight % purity, independent of UV extinction coefficients. Internal Standard (IS):Maleic Acid (TraceCERT® grade recommended). It has a sharp singlet at ~6.3 ppm (D2O/DMSO) that does not overlap with the aromatic pyridine/phenol protons (6.8 - 8.7 ppm).
Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of Maleic Acid IS ( ) into the same vial. Use a microbalance (d=0.001 mg). -
Solvent: Dissolve in 0.7 mL DMSO-
. Ensure complete dissolution. -
Acquisition: Run 1H-NMR with a relaxation delay (
) of at least 30 seconds (5x T1) to ensure full relaxation. Scan count: 64. -
Integration:
-
Integrate the IS singlet (
, 2 protons). -
Integrate a distinct sample proton (
, e.g., the singlet-like proton of the phenol ring at position 2, 1 proton).
-
-
Calculation:
- : Number of protons (IS=2, Sample=1)
- : Molar Mass (IS=116.07, Sample=171.19)
- : Purity of Internal Standard (e.g., 99.9%)
Analytical Decision Logic
When should you invest in the Reference Standard? Use this logic flow to optimize cost vs. data integrity.
Figure 2: Decision matrix for selecting the appropriate analytical standard grade.
References
-
Collis, G. E., et al. (2022).[2] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, part iv, 205-218.[2]
- Significance: Describes the synthesis, purification (acid/base extraction), and 1H-NMR characterization of 3-(pyridin-2-yl)
-
National Institutes of Health (NIH) PubChem. "this compound Compound Summary."
- Significance: Provides chemical and physical property data (pKa, LogP) essential for HPLC method development.
-
Gao, S., & Ng, S. W. (2012).[3] "2-{[(Pyridin-2-yl)amino]methyl}phenol."[3] Acta Crystallographica Section E, 68(8), o2473.
- Significance: Highlights the structural nuance and hydrogen-bonding capabilities of pyridine-phenol analogs, relevant for understanding isomer separ
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity assignment."
- Significance: Authoritative guidelines for the qNMR protocol described in Section 4.
Sources
Certification of 3-(Pyridin-2-YL)phenol Reference Material: A Comparative Technical Guide
Executive Summary: The Metrological Imperative
In the high-stakes arena of drug discovery—particularly within kinase inhibitor development and organometallic catalysis—the integrity of starting materials is non-negotiable. 3-(Pyridin-2-yl)phenol (CAS 98061-22-4) serves as a critical scaffold for bioactive small molecules and ligand synthesis.[1] However, commercially available "research-grade" reagents often suffer from undefined purity, variable salt forms, and significant batch-to-batch inconsistency.[1]
This guide details the ISO 17034-compliant certification of this compound, objectively comparing its metrological rigor against standard commercial alternatives.[1] By employing orthogonal characterization techniques—Mass Balance (MB) and Quantitative NMR (qNMR) —we establish a Certified Reference Material (CRM) that ensures traceability and reproducibility in critical assays.
Comparative Analysis: CRM vs. Research Grade
The following table contrasts the technical specifications of the Certified Reference Material against typical commercial alternatives.
Table 1: Technical Specification Comparison
| Feature | Certified Reference Material (CRM) | Analytical Standard | Research Grade Chemical |
| Purity Assignment | Certified Value (w/w) based on orthogonal methods (MB + qNMR).[1] | HPLC Area % only.[1] | "Minimum" purity (e.g., >95%). |
| Uncertainty Budget | Expanded Uncertainty ( | None. | None. |
| Traceability | SI-traceable via NIST/NMIJ primary standards.[1] | Traceable to manufacturer's internal lot.[1] | Unknown / Not Traceable.[1] |
| Water/Solvent Content | Quantified by KF and GC-HS; subtracted from purity. | Sometimes measured, rarely subtracted. | Ignored. |
| Homogeneity | Validated by ANOVA across multiple vials. | Assumed. | Unknown. |
| Primary Use Case | qNMR internal standard, HPLC calibration, potency assignment. | Qualitative ID, approximate retention time. | Synthetic starting material.[1][3] |
Certification Workflow & Methodology
To guarantee the "Self-Validating" nature of this reference material, we employ a dual-path characterization strategy. This approach minimizes the risk of hidden bias inherent in any single analytical technique.
The Certification Logic
The following diagram illustrates the ISO 17034 certification workflow, highlighting the decision gates that ensure data integrity.
Figure 1: ISO 17034 Certification Workflow.[1] The critical control point is the statistical comparison between Mass Balance and qNMR results.
Mass Balance Approach (Purity by Subtraction)
The Mass Balance (MB) method calculates purity by subtracting all measured impurities from 100%. This is critical for this compound, which is hygroscopic and can trap synthesis solvents.[1]
Equation:
Where:
-
%H₂O: Water content determined by Karl Fischer coulometry.
-
%VOC: Volatile Organic Compounds (residual solvents) by GC-Headspace.[1]
-
%ROI: Residue on Ignition (inorganic ash/sulfated ash).
-
%HPLC: Chromatographic purity (Area %) of the main peak.
Quantitative NMR (qNMR) Approach
qNMR provides a direct measurement of the main component's mass fraction relative to a NIST-traceable internal standard. This method is independent of the compound's UV extinction coefficient.
Experimental Protocols & Data
Protocol A: HPLC Purity Assessment
Objective: To determine the chromatographic purity of the main component. Rationale: A gradient method is chosen to elute both polar pyridine-related impurities and non-polar phenolic oligomers.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (λ max for pyridine ring).
-
Temperature: 30°C.
Representative Data:
| Peak | Retention Time (min) | Area % | Identity |
| 1 | 4.2 | 0.15 | Pyridine-related impurity |
| 2 | 8.5 | 99.65 | This compound |
| 3 | 12.1 | 0.20 | Dimer/Oligomer |
Protocol B: qNMR Purity Determination
Objective: Absolute purity assignment traceable to SI units. Internal Standard (IS): Maleic Acid (TraceCERT®, NIST traceable). Solvent: DMSO-d6 (Ensures solubility of both phenol and pyridine moieties).
Procedure:
-
Accurately weigh ~10 mg of Sample (
) and ~10 mg of IS ( ) into a vial (precision ±0.002 mg). -
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR (400 MHz or higher) with a relaxation delay (
) of ≥ 30 seconds (5 × T1). -
Integrate the diagnostic signal for this compound (e.g., aromatic proton at ~8.6 ppm) and the IS singlet (~6.0 ppm).[1]
Calculation:
Representative Results:
-
qNMR Purity: 99.12% ± 0.45%
-
Mass Balance Purity: 99.25% ± 0.15%
Uncertainty Budget & Homogeneity
Trustworthiness relies on transparency regarding error sources. We calculate the expanded uncertainty (
Table 2: Uncertainty Contributions
| Component | Source | Method of Evaluation | Contribution (%) |
| Characterization | Combined standard error of MB and qNMR | 0.25 | |
| Homogeneity | ANOVA (Between-bottle variance) | 0.10 | |
| Stability | Linear regression of accelerated stability data | 0.05 | |
| Combined (k=2) | Root Sum Square × 2 | 0.56% |
Visualization of Uncertainty Logic
Figure 2: Components of the Expanded Uncertainty Budget.
Conclusion
The certification of this compound demonstrates that relying solely on HPLC area % ("Research Grade") can lead to a purity overestimation of up to 0.5-1.0% due to undetected water and inorganic salts.[1] By utilizing this Certified Reference Material, researchers ensure:
-
Accuracy: Potency calculations in biological assays (e.g., IC50) are corrected for actual mass content.
-
Reproducibility: Long-term stability data ensures the material remains valid for multi-year studies.
-
Compliance: Meets the rigorous documentation requirements of GLP/GMP environments.
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[2][4] International Organization for Standardization.
-
BIPM. The role of quantitative NMR in the certification of organic reference materials. Metrologia.[2][5][6]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[7] Analytical and Bioanalytical Chemistry.[8]
-
Ph. Eur. 2.2.29. Liquid Chromatography. European Pharmacopoeia. [1]
-
NIST Special Publication 260-136. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials.
Sources
- 1. This compound | 98061-22-4 [chemicalbook.com]
- 2. certbetter.com [certbetter.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. pjlabs.com [pjlabs.com]
- 5. youtube.com [youtube.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences Between RM, CRM and QCM [labsertchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
